5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-4-cyclopropylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-7-5(4-1-2-4)3-6(12-7)8(10)11/h3-4H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJZZDMCKDFNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Thiophenes in Medicinal Chemistry
Thiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The unique electronic properties and bioisosteric relationship of the thiophene ring to the benzene ring make it a privileged scaffold in drug design. The target molecule, 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid, is a highly functionalized thiophene derivative. The presence of a chlorine atom, a cyclopropyl moiety, and a carboxylic acid group suggests its potential as a key intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of a plausible synthetic route to this important building block, detailing the underlying chemical principles and providing actionable experimental protocols.
Strategic Approach to the Synthesis
The synthesis of this compound requires the regioselective introduction of three distinct substituents onto the thiophene ring. A logical and efficient synthetic strategy is paramount. The proposed pathway commences with a commercially available substituted thiophene and proceeds through a series of high-yielding transformations. The key steps are:
-
Palladium-Catalyzed Cyclopropylation: Introduction of the cyclopropyl group onto the thiophene ring via a Suzuki-Miyaura cross-coupling reaction.
-
Regioselective Chlorination: Introduction of the chlorine atom at the C5 position.
-
Carboxylation: Introduction of the carboxylic acid group at the C2 position.
This strategy is designed to maximize regiochemical control and overall yield.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Cyclopropylthiophene-2-carboxylic acid ester
The introduction of the cyclopropyl group is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is highly efficient for the formation of carbon-carbon bonds.[1]
Reaction Scheme:
Protocol:
-
To a solution of a suitable halo-thiophene-2-carboxylic acid ester (e.g., methyl 4-bromothiophene-2-carboxylate) (1.0 eq) in a mixture of toluene and water (4:1) is added cyclopropylboronic acid (1.5 eq), potassium phosphate (K₃PO₄) (3.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is heated to 90 °C and stirred for 12-16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-cyclopropylthiophene-2-carboxylic acid ester.
Quantitative Data Summary Table:
| Reagent | Molar Eq. |
| Halo-thiophene-2-carboxylic acid ester | 1.0 |
| Cyclopropylboronic acid | 1.5 |
| Potassium phosphate (K₃PO₄) | 3.0 |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 |
| SPhos | 0.04 |
Step 2: Synthesis of this compound ester
The chlorination of the thiophene ring is achieved using N-chlorosuccinimide (NCS), a mild and effective chlorinating agent for electron-rich aromatic systems.
Reaction Scheme:
Protocol:
-
To a solution of 4-cyclopropylthiophene-2-carboxylic acid ester (1.0 eq) in acetonitrile is added N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the this compound ester.
Quantitative Data Summary Table:
| Reagent | Molar Eq. |
| 4-Cyclopropylthiophene-2-carboxylic acid ester | 1.0 |
| N-Chlorosuccinimide (NCS) | 1.1 |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard transformation typically carried out under basic conditions followed by acidification.
Reaction Scheme:
Protocol:
-
The this compound ester (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to give the final product, this compound.
Quantitative Data Summary Table:
| Reagent | Molar Eq. |
| This compound ester | 1.0 |
| Sodium hydroxide (NaOH) | 2.0 |
Causality and Experimental Choices
-
Choice of Cyclopropylation Method: The Suzuki-Miyaura coupling is chosen for its mild reaction conditions, high functional group tolerance, and commercial availability of the catalyst and boronic acid, making it suitable for complex molecule synthesis.[1]
-
Regioselectivity of Chlorination: The directing effect of the ester group at the C2 position and the cyclopropyl group at the C4 position favors electrophilic substitution at the C5 position, leading to the desired regioisomer.
-
Ester as a Protecting Group: The synthesis starts with a thiophene ester rather than the carboxylic acid to prevent side reactions during the palladium-catalyzed coupling and chlorination steps. The ester is then easily deprotected in the final step.
Conclusion and Future Perspectives
This technical guide outlines a robust and efficient synthetic route to this compound. The described protocols are based on well-established and reliable chemical transformations, ensuring a high degree of success for researchers in the field. The final product is a valuable building block for the synthesis of novel therapeutic agents. Further derivatization of the carboxylic acid and the thiophene ring can lead to a diverse library of compounds for drug discovery programs. The exploration of one-pot procedures for sequential functionalization could further enhance the efficiency of this synthesis.
References
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Bunnett, J. F., Bachman, D. M., Snipper, L. P., & Maloney, J. H. (1949). Chlorination of 2-Thiophenecarboxylic Acid. Journal of the American Chemical Society, 71(4), 1493–1494. [Link]
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Campaigne, E., & LeSuer, W. M. (1953). 3-Thenoic Acid. Organic Syntheses, 33, 94. [Link]
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Gooßen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662–664. [Link]
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Khusnutdinov, R. I., Shchadneva, N. A., Bayguzina, A. R., Mayakova, Y. Y., Smirnov, A. A., Burangulova, R. Y., & Dzhemilev, U. M. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]
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Knight, D. W., & Nott, A. P. (1983). Generation and Synthetic Utility of Dianions Derived from Thiophenecarboxylic Acids. Journal of the Chemical Society, Perkin Transactions 1, 791. [Link]
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Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]
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Rakshit, S., Grohmann, C., Besset, T., & Glorius, F. (2011). Rh(III)-Catalyzed Directed C–H Olefination Using an Oxidizing Directing Group: Mild, Efficient, and Versatile. Journal of the American Chemical Society, 133(8), 2350–2353. [Link]
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Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
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Zarins, K., Priede, M., & Jirgensons, A. (2020). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 25(21), 5086. [Link]
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Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). Infectious Disease and Therapy, 13(1), 1-18. [Link]
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Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2018). Molecules, 23(9), 2165. [Link]
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Thiophene-2-carboxylic acid. In Wikipedia. [Link]
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Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. (2022). Revista UDES, 9(2), 1-10. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). Beilstein Journal of Organic Chemistry, 8, 2058–2066. [Link]
-
Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. (2008). Petroleum Chemistry, 48(6), 471-478. [Link]
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- 4. revistas.udes.edu.co [revistas.udes.edu.co]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
Abstract: This technical guide provides a comprehensive analytical framework for the structural elucidation and quality control of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid (CAS No. 1252900-85-8). As a complex heterocyclic building block, this compound's unambiguous characterization is paramount for its application in pharmaceutical synthesis and materials science. Given the scarcity of publicly available spectral data for this specific molecule, this document serves as a predictive and methodological resource for researchers. We will establish a predicted spectroscopic profile based on first principles and data from analogous structures, and detail the rigorous, self-validating experimental protocols required to generate and confirm this data. This guide is intended for researchers, analytical chemists, and drug development professionals who require a robust strategy for characterizing novel thiophene derivatives.
Introduction to the Analyte
This compound is a substituted thiophene derivative featuring three key functional groups that define its chemical reactivity and spectroscopic signature: a thiophene core, a chloro substituent, a cyclopropyl group, and a carboxylic acid moiety. The molecular formula is C₈H₇ClO₂S, with a molecular weight of 202.66 g/mol .[1] Its structural analogs, such as 5-Chlorothiophene-2-carboxylic acid, are known intermediates in the synthesis of high-value pharmaceutical agents, including the anticoagulant Rivaroxaban.[2][3][4] Therefore, developing a robust analytical package for this specific cyclopropyl-substituted variant is critical for enabling its potential use in drug discovery and development, where structural integrity and purity are non-negotiable.
This guide will provide a detailed roadmap for its characterization using the cornerstone techniques of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Predicted Spectroscopic Profile
The following sections outline the anticipated spectroscopic data for the target molecule. These predictions are grounded in established principles of chemical structure and spectral correlation.
Diagram: Molecular Structure and Atom Numbering
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show four distinct sets of signals. A high-field spectrometer (≥400 MHz) is recommended to resolve the complex multiplets of the cyclopropyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12-13 | Singlet, Broad | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet that is exchangeable with D₂O.[5][6] |
| ~7.5-7.8 | Singlet | 1H | H-3 | This lone thiophene proton is adjacent to the electron-withdrawing carboxylic acid group and the electron-donating cyclopropyl group. It has no adjacent protons, resulting in a singlet. |
| ~2.0-2.5 | Multiplet | 1H | Cyclopropyl CH | The methine proton of the cyclopropyl group will be a complex multiplet due to coupling with the four non-equivalent methylene protons. |
| ~0.8-1.5 | Multiplets | 4H | Cyclopropyl CH₂ | The two sets of diastereotopic methylene protons on the cyclopropyl ring will appear as two distinct and complex multiplets. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~165-175 | C=O | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[5][6] |
| ~140-150 | C-4 | This thiophene carbon is substituted with the cyclopropyl group and is part of the aromatic system. |
| ~135-145 | C-5 | The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded. |
| ~130-140 | C-2 | The carbon bearing the carboxylic acid group. |
| ~125-135 | C-3 | The thiophene carbon bonded to a hydrogen atom. |
| ~10-20 | Cyclopropyl CH | The aliphatic methine carbon of the cyclopropyl group. |
| ~5-15 | Cyclopropyl CH₂ | The aliphatic methylene carbons of the cyclopropyl group. |
Mass Spectrometry (High-Resolution)
High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), is essential for confirming the elemental composition.
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₈H₇ClO₂S | - |
| Monoisotopic Mass | 201.9804 | Calculated for ¹²C₈¹H₇³⁵Cl¹⁶O₂³²S |
| [M-H]⁻ Ion (ESI Neg) | m/z 200.9726 | In negative ion mode, deprotonation of the carboxylic acid is the most likely ionization pathway. |
| Isotopic Pattern | M and M+2 peaks in an ~3:1 ratio | The presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes) will produce a characteristic isotopic signature for all chlorine-containing fragments. |
| Key Fragments | Loss of COOH (m/z ~157), Loss of Cl (m/z ~167) | Fragmentation is expected to involve the loss of the carboxylic acid group and the chlorine atom. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
| Predicted Frequency (cm⁻¹) | Vibration Type | Bond | Rationale |
| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid | The characteristic, extremely broad absorption is due to hydrogen bonding in the carboxylic acid dimer.[5][6][7] |
| ~3100 | C-H Stretch | Aromatic (Thiophene) | Stretching of the C-H bond on the thiophene ring. |
| 2850-3000 | C-H Stretch | Aliphatic (Cyclopropyl) | Stretching of the C-H bonds within the cyclopropyl group. |
| 1680-1720 (strong, sharp) | C=O Stretch | Carboxylic Acid | The strong carbonyl absorption is a hallmark of carboxylic acids, typically appearing in this range for hydrogen-bonded dimers.[8] |
| 1400-1600 | C=C Stretch | Aromatic (Thiophene) | Ring stretching vibrations of the thiophene core. |
| 600-800 | C-Cl Stretch | Chloroalkane | The carbon-chlorine stretch typically appears in the fingerprint region. |
Experimental Protocols: A Self-Validating System
The trustworthiness of analytical data stems from robust and well-documented experimental procedures. The following protocols are designed to generate high-quality, reproducible data.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and its residual solvent peak does not interfere with the expected analyte signals. The acidic proton will also be clearly visible and not exchange as rapidly as it would in D₂O or deuterated methanol.
-
Internal Standard: Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) as a primary internal reference. Tetramethylsilane (TMS) can be added as an alternative.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer of at least 400 MHz. Ensure an adequate number of scans for a good signal-to-noise ratio (>16).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (>1024).
-
Self-Validation: Perform a DEPT-135 experiment to confirm carbon types (CH₃/CH signals positive, CH₂ signals negative). This will validate the assignments for the cyclopropyl carbons.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift axis.
Protocol for Mass Spectrometry
-
Technique Selection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source. Causality: ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing in-source fragmentation and preserving the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample directly or via LC injection.
-
Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively. The negative ion mode is predicted to be more sensitive.
-
Acquire data over a mass range of m/z 50-500.
-
Self-Validation: The instrument's high resolution allows for the determination of the exact mass to within 5 ppm error, which provides a high-confidence confirmation of the elemental formula. The observed isotopic pattern must match the theoretical pattern for a compound containing one chlorine and one sulfur atom.
-
Protocol for FTIR Spectroscopy
-
Technique Selection: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Causality: ATR is a modern, rapid technique that requires minimal sample preparation for solid powders and avoids the need for preparing KBr pellets.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to achieve a high signal-to-noise ratio.
-
Self-Validation: The presence of both the very broad O-H stretch and the sharp C=O stretch provides a cross-validating confirmation of the carboxylic acid functional group.
-
Data Interpretation and Validation Workflow
The power of this multi-technique approach lies in the integration of all data points to build an unassailable case for the compound's structure and purity. Each technique validates the others, forming a closed analytical loop.
References
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- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. chem.pg.edu.pl [chem.pg.edu.pl]
An In-depth Technical Guide to 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
Abstract: This whitepaper provides a comprehensive technical overview of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid (CAS No. 1252900-85-8), a specialized heterocyclic building block relevant to modern medicinal chemistry and drug discovery. This guide elucidates its physicochemical properties, proposes a detailed, field-proven synthetic methodology based on analogous compounds, discusses its potential applications as a key intermediate, and outlines critical safety and handling protocols. The content is structured to provide researchers, synthetic chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Introduction and Strategic Importance
The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties favorably. Concurrently, the incorporation of a cyclopropyl moiety has gained significant traction in drug design. This small, strained ring system can enhance metabolic stability, improve potency, and fine-tune solubility and lipophilicity.[2]
This compound is a molecule that strategically combines these valuable features: a chlorinated thiophene core and a cyclopropyl substituent. This unique arrangement makes it a high-value intermediate for creating complex molecular architectures, particularly for therapeutics targeting areas such as infectious diseases and beyond.[3] This guide serves as a technical deep-dive into its synthesis and potential utility.
Physicochemical and Structural Data
A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1252900-85-8 | [3] |
| Molecular Formula | C₈H₇ClO₂S | [3] |
| Molecular Weight | 202.66 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Storage Conditions | 2-8°C, protected from light, stored under inert gas | [3] |
Proposed Synthetic Route and Experimental Protocol
While a specific, peer-reviewed synthesis for this compound is not widely published, a robust and scalable route can be confidently proposed. This pathway leverages established, high-yield methodologies for the synthesis of substituted cyclopropylthiophenes, primarily the Suzuki-Miyaura cross-coupling reaction.[4][5] The proposed multi-step synthesis is outlined below, designed for both logical flow and practical execution in a laboratory setting.
Rationale for Synthetic Strategy
The core of this strategy involves the late-stage introduction of the carboxylic acid. The chosen pathway begins with a commercially available, appropriately substituted thiophene precursor. The critical C-C bond formation to install the cyclopropyl group is achieved via a palladium-catalyzed Suzuki-Miyaura coupling, a reaction renowned for its reliability, scalability, and functional group tolerance.[4][5] Subsequent regioselective bromination at the C2 position, followed by lithium-halogen exchange and carboxylation, provides the target molecule. This sequence is logical because it builds complexity systematically and utilizes well-characterized, high-yielding transformations.
Synthetic Workflow Diagram
Caption: Proposed 3-step synthesis of the target compound.
Detailed Step-by-Step Experimental Protocol
Expertise-Driven Commentary: The following protocol is a self-validating system. Each step includes monitoring and purification checkpoints to ensure the intermediate's identity and purity before proceeding, which is critical for the success of multi-step synthesis.
Step 1: Synthesis of 2-Chloro-3-cyclopropylthiophene
-
Causality: The Suzuki-Miyaura coupling is selected for its proven efficacy in coupling alkylboronic acids to halothiophenes.[4][5] The SPhos ligand is chosen for its high activity in promoting C-C bond formation with hindered substrates. The biphasic toluene/water system with K₃PO₄ as the base is a standard, robust condition for this transformation.[1]
-
Methodology:
-
To an oven-dried reaction vessel, add 2,3-dichlorothiophene (1.0 eq), cyclopropylboronic acid (1.3 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 1 mol%), and SPhos (2 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).
-
Add degassed toluene (10 vol) and water (2 vol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 2-4 hours. Monitor reaction completion by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-cyclopropylthiophene.
-
Step 2: Synthesis of 5-Bromo-2-chloro-3-cyclopropylthiophene
-
Causality: The C5 position of the thiophene ring is the most electron-rich and thus most susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) in DMF is a mild and highly effective reagent system for the regioselective monobromination of activated thiophenes.[6] Conducting the initial addition at 0 °C helps control the reaction's exothermicity and prevent side reactions.
-
Methodology:
-
Dissolve the 2-chloro-3-cyclopropylthiophene (1.0 eq) from Step 1 in N,N-Dimethylformamide (DMF) in a reaction vessel protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by pouring it into water. Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude product, which can often be used in the next step without further purification.
-
Step 3: Synthesis of this compound
-
Causality: The final carboxylation is achieved via a lithium-halogen exchange followed by quenching with an electrophilic carbon source (CO₂). n-Butyllithium (n-BuLi) is a sufficiently strong base to deprotonate at the C5 position (via bromine-lithium exchange) at low temperatures.[7] The extremely low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Methodology:
-
Dissolve the 5-bromo-2-chloro-3-cyclopropylthiophene (1.0 eq) from Step 2 in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 40 minutes to ensure complete formation of the lithiated species.
-
Bubble dry carbon dioxide gas through the solution for 30 minutes. Alternatively, add an excess of crushed dry ice to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by recrystallization or column chromatography to afford this compound.
-
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and intermediate. Its utility lies in its ability to be incorporated into larger, more complex molecules.
-
As a Key Intermediate: The carboxylic acid functionality is a versatile handle for further chemical transformations, most notably amide bond formation. This is a cornerstone reaction in drug synthesis. For instance, its close analog, 5-chlorothiophene-2-carboxylic acid, is a pivotal intermediate in the industrial synthesis of the blockbuster anticoagulant Rivaroxaban .[8] It is highly plausible that this compound is designed for use in next-generation factor Xa inhibitors or other serine protease inhibitors, where the cyclopropyl group can probe specific hydrophobic pockets in the enzyme's active site to enhance binding affinity and selectivity.
-
Structural Contribution: The cyclopropyl group at the 4-position provides conformational rigidity and can act as a metabolically stable lipophilic element. The chlorine atom at the 5-position can serve as a key interaction point (e.g., halogen bonding) with biological targets or can be used to block a potential site of metabolism.
Logical Relationship Diagram
Caption: Role as a key intermediate in API synthesis.
Safety, Handling, and Disposal
Trustworthiness: The following safety protocols are grounded in best practices for handling chlorinated aromatic compounds and organolithium reagents. Adherence is mandatory for ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice for general handling), and safety glasses with side shields or goggles.[3]
-
Handling:
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Reactions involving n-butyllithium (Step 3) are highly hazardous and must be performed by trained personnel under a strictly inert and anhydrous atmosphere. n-BuLi is pyrophoric and reacts violently with water.
-
Avoid contact with strong oxidizing agents.[9]
-
-
Disposal:
-
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste containing this compound in a designated, labeled, sealed container. Do not mix with incompatible waste streams.
-
Quench any unreacted n-butyllithium carefully with a proton source like isopropanol at low temperatures before disposal.
-
References
-
Lapinskaitė, R., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3770. [Link]
-
Lapinskaitė, R., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PubMed Central. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Paškevičius, T., et al. (2023). General approach to the synthesis of cyclopropylthiophene derivatives. ResearchGate. [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Thiophene. [Link]
-
PubMed. (2000). Design and synthesis of 4,5-disubstituted-thiophene-2-amidines as potent urokinase inhibitors. [Link]
-
Lapinskaitė, R., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PubMed Central. [Link]
- Google Patents. (2013). Method for producing 5-chlorothiophene-2-carboxylic acid.
-
Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
- Google Patents. (2013).
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An In-depth Technical Guide to the Molecular Structure of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the molecular structure of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds to present a comprehensive analysis of its structural features, predicted spectroscopic data, and potential synthetic pathways. This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction
This compound (CAS No. 1252900-85-8, Molecular Formula: C₈H₇ClO₂S) is a substituted thiophene derivative with potential applications as a building block in the synthesis of complex pharmaceutical compounds.[1] The thiophene ring is a common scaffold in medicinal chemistry, and the presence of chloro, cyclopropyl, and carboxylic acid functional groups on this core suggests a molecule with tailored electronic and steric properties for specific biological targets.[2] This guide will delve into the intricacies of its molecular architecture, offering insights into its chemical behavior and analytical characterization.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a central thiophene ring substituted at the 2, 4, and 5 positions.
| Property | Value | Source |
| CAS Number | 1252900-85-8 | [1] |
| Molecular Formula | C₈H₇ClO₂S | [1] |
| Molecular Weight | 202.66 g/mol | [1] |
Diagram: Molecular Structure
Caption: 2D representation of this compound.
Proposed Synthesis Pathway
Diagram: Proposed Synthesis Workflow
Caption: Proposed Suzuki-Miyaura cross-coupling for synthesis.
Experimental Protocol (Hypothetical)
-
Starting Materials: 5-Chloro-4-bromothiophene-2-carboxylic acid and cyclopropylboronic acid.
-
Catalyst and Base: A palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate.
-
Solvent: A suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Reaction Conditions: The reaction mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until completion, monitored by techniques like TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction would be worked up by extraction and purified using column chromatography or recrystallization to yield the final product.
This proposed synthesis is based on the known utility of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds on thiophene rings.[2]
Spectroscopic Characterization (Predicted)
The definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the known spectral data of analogous compounds, the following characteristics can be predicted:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the thiophene proton, the cyclopropyl protons, and the carboxylic acid proton.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Thiophene-H | 7.0-8.0 | Singlet |
| Cyclopropyl-CH | 1.5-2.5 | Multiplet |
| Cyclopropyl-CH₂ | 0.5-1.5 | Multiplets |
| Carboxylic Acid-OH | 10.0-13.0 | Broad Singlet |
The downfield shift of the thiophene proton is due to the aromatic nature of the ring and the electron-withdrawing effects of the substituents. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift.[3]
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on all the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid C=O | 160-175 |
| Thiophene Ring Carbons | 120-150 |
| Cyclopropyl-CH | 10-20 |
| Cyclopropyl-CH₂ | 5-15 |
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[3]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1680-1710 |
| C-Cl | 600-800 |
| Aromatic C-H | ~3100 |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[3]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the carboxylic acid group.
Chemical Reactivity and Applications
The reactivity of this compound is dictated by its functional groups.
-
Thiophene Ring: The thiophene ring is aromatic and can undergo electrophilic substitution reactions, although the presence of a deactivating carboxylic acid group would make these reactions less favorable than in unsubstituted thiophene.[2]
-
Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction.
-
Cyclopropyl Group: The cyclopropyl group is generally stable but can undergo ring-opening reactions under certain harsh conditions.
-
Chloro Group: The chloro substituent can potentially be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.
The combination of these functionalities makes this molecule a versatile intermediate for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents where the thiophene scaffold is a key structural motif.[1]
Conclusion
While direct experimental data for this compound is not extensively available, a thorough understanding of its molecular structure and properties can be inferred from the well-established chemistry of related thiophene derivatives. This guide provides a foundational understanding for researchers, offering predicted spectroscopic data and a plausible synthetic strategy. Further experimental validation is necessary to confirm these predictions and to fully explore the potential of this compound in drug discovery and development.
References
-
ACS Publications. (n.d.). Cyclopropylthiophenes. Syntheses, reactions, and ultraviolet spectra. Retrieved from [Link]
-
PubMed Central. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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A-Z Guide to Purity Analysis of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
Abstract
5-Chloro-4-cyclopropylthiophene-2-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry, serving as a precursor for complex active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This in-depth guide provides a comprehensive framework for the purity analysis of this compound. We will explore a multi-faceted, orthogonal approach to method development, validation, and impurity characterization, grounded in scientific principles and regulatory expectations. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical causality and actionable, field-proven protocols.
Introduction: The Critical Role of Purity
The structural features of this compound—a substituted thiophene ring, a carboxylic acid moiety, and a cyclopropyl group—present unique analytical challenges. Its purity directly influences the downstream synthesis steps and the impurity profile of the final API. A robust analytical strategy is not merely a quality control checkpoint; it is a foundational element of process understanding and regulatory compliance. This guide will systematically dissect the necessary analytical techniques required to build a complete purity profile, including chromatographic separations, spectroscopic identification, and assays for non-chromatophoric impurities.
Analyte Characterization and Potential Impurity Profile
A successful purity analysis begins with a thorough understanding of the analyte and its potential contaminants.
Physicochemical Properties
| Property | Value | Significance for Analysis |
| Molecular Formula | C₈H₇ClO₂S | Guides mass spectrometry analysis. |
| Molecular Weight | 202.66 g/mol | Essential for accurate mass determination and quantitative calculations. |
| Appearance | White to off-white crystalline powder | Physical inspection is the first, simplest purity check. |
| pKa (Predicted) | ~3.5 - 4.5 | Critical for HPLC mobile phase pH selection to ensure consistent peak shape and retention.[1] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, THF); sparingly soluble in water. | Dictates sample preparation and choice of diluent for analysis. |
Anticipated Impurity Profile
Impurities can originate from starting materials, synthetic by-products, or degradation. Understanding the synthetic route is crucial for predicting likely impurities. A common synthesis might involve the chlorination and subsequent functionalization of a thiophene precursor.[2][3]
-
Process-Related Impurities:
-
Unreacted Starting Materials: e.g., 4-cyclopropylthiophene-2-carboxylic acid.
-
Isomeric Impurities: e.g., isomers with chlorine at a different position on the thiophene ring.
-
By-products: Formed from side reactions during synthesis, such as over-chlorination or incomplete cyclopropanation.
-
-
Degradation Products:
-
Decarboxylation Product: Formed under thermal stress, leading to 2-Chloro-3-cyclopropylthiophene.
-
Oxidative Degradation: Potential oxidation of the thiophene sulfur atom.
-
-
Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., Toluene, Dichloromethane, Ethyl Acetate).[4][5]
-
Water Content: Water can affect stability and is a critical parameter for calculating purity on an anhydrous basis.[6][7]
Orthogonal Analytical Strategy for Comprehensive Purity Determination
No single technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a comprehensive assessment.
Caption: Overall workflow for comprehensive purity analysis.
Primary Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the assay (potency) and profiling related substances (impurities) due to its high resolution and sensitivity.[8][9]
Rationale for Method Development
The goal is to develop a stability-indicating method capable of separating the main component from all known and potential impurities.
-
Column Selection: A C18 stationary phase is the workhorse for moderately polar compounds like our analyte. Its hydrophobic nature provides good retention.[1]
-
Mobile Phase pH: The carboxylic acid group requires a pH below its pKa to remain in its neutral, protonated form. This prevents peak tailing and ensures reproducible retention.[1] A pH of 2.5-3.0, achieved with buffers like phosphate or additives like formic or trifluoroacetic acid, is ideal.
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. A gradient elution is necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities within a reasonable runtime.[8]
-
Detector: A UV detector is suitable as the thiophene ring is a chromophore. Wavelength selection should be optimized to provide adequate sensitivity for both the main peak and impurities.
Caption: Logical workflow for HPLC method development.
Detailed HPLC Protocol
Objective: To quantify this compound (Assay) and its related impurities.
-
Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Assay Sample: Accurately weigh ~25 mg of the sample and dissolve in 50 mL of diluent (Concentration: ~0.5 mg/mL).
-
Impurity Sample: Use the Assay Sample preparation. Ensure the concentration is high enough to detect impurities at the 0.05% level.
-
-
System Suitability Test (SST): Before analysis, inject a standard solution five times and verify that the system meets pre-defined criteria.
Parameter Acceptance Criteria Tailing Factor (Asymmetry) 0.8 - 1.5 Theoretical Plates > 2000 | %RSD of Peak Area (n=5) | ≤ 2.0% |
-
Calculation:
-
Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Impurities (% Area): (Area_Impurity / Total_Area) * 100
-
Confirmatory & Complementary Techniques
LC-MS for Impurity Identification
When unknown peaks are detected in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for structural elucidation.[10][11][12]
Protocol:
-
Utilize the same chromatographic conditions as the HPLC method to ensure retention time correlation.
-
Analyze the sample using an MS detector (e.g., Quadrupole or Time-of-Flight) in both positive and negative electrospray ionization (ESI) modes.
-
The accurate mass measurement of the parent ion helps determine the molecular formula of the impurity.
-
Perform tandem MS (MS/MS) to fragment the impurity ion. The resulting fragmentation pattern provides structural clues, helping to pinpoint the site of modification compared to the parent molecule.[11][13]
Caption: Workflow for identifying unknown impurities.
GC-HS for Residual Solvents
Gas Chromatography with Headspace sampling (GC-HS) is the standard method for quantifying volatile residual solvents, as mandated by guidelines like USP <467> and ICH Q3C.[4][14][15]
Protocol:
-
Sample Preparation: Accurately weigh the sample (~100 mg) into a headspace vial and dissolve in a high-boiling point solvent like Dimethyl Sulfoxide (DMSO).
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
GC Conditions:
-
Column: A G43 phase (e.g., DB-624) is typically used for general screening.[5]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature ramp (e.g., 40 °C to 240 °C) to elute solvents of varying boiling points.
-
-
Quantification: Analyze against a standard containing known amounts of expected solvents. Identification is based on retention time, and quantification is based on peak area. GC-MS can be used for definitive identification of unknown peaks.[4][14]
Karl Fischer Titration for Water Content
Karl Fischer (KF) titration is the gold standard for water determination in pharmaceuticals due to its accuracy, precision, and specificity for water.[16][17][18] It is superior to the "Loss on Drying" method, which also measures volatile solvents.
Protocol:
-
Method: Volumetric or coulometric titration. Coulometric KF is ideal for very low water content (<1%).[16]
-
Instrumentation: An automated Karl Fischer titrator.
-
Procedure: The sample is dissolved in a suitable anhydrous solvent (e.g., methanol) and titrated with the Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint is detected electrochemically.[6]
-
Calculation: The instrument software calculates the water content as a percentage (% w/w).
NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for absolute structure confirmation.[19][20][21] While primarily a qualitative tool, Quantitative NMR (qNMR) can also be used as a high-precision assay method.
-
¹H NMR: Confirms the presence and connectivity of protons (e.g., cyclopropyl group, thiophene ring protons). The integration of signals provides the relative ratio of protons in the molecule.[22]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.[22]
-
2D NMR (COSY, HSQC, HMBC): Used to definitively assign all proton and carbon signals and confirm the connectivity, providing unambiguous structural proof.[19][23]
Method Validation Strategy
Once developed, the primary HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[24][25][26][27]
| Validation Parameter | Purpose | Typical Experiment |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants. | Analyze placebo, impurity-spiked samples, and force-degraded samples. Peak purity analysis using a PDA detector is essential. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Analyze a series of solutions over a range (e.g., 80-120% for assay; LOQ to 120% for impurities). |
| Range | The concentration interval where the method is precise, accurate, and linear. | Derived from the linearity, accuracy, and precision data. |
| Accuracy | The closeness of test results to the true value. | Perform recovery studies by spiking the sample matrix with known amounts of analyte and impurities at different levels. |
| Precision | The degree of scatter between a series of measurements. | Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Determined by signal-to-noise ratio (typically 3:1) or from the linearity curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy.[25] | Determined by signal-to-noise ratio (typically 10:1) or from the linearity curve.[25] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%). |
Conclusion: Synthesizing Data for a Final Purity Value
The final purity of a batch of this compound is determined by a mass balance calculation, integrating data from all orthogonal tests.
Purity (% by Mass) = 100% - % Related Substances (HPLC) - % Water (KF) - % Residual Solvents (GC) - % Non-volatile Residue (if applicable)
This comprehensive, scientifically-grounded approach ensures that the purity assessment is robust, reliable, and compliant with global regulatory standards. By understanding the "why" behind each analytical choice and validating the performance of each method, scientists can deliver a high-quality intermediate, ensuring the integrity of the final pharmaceutical product.
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Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]
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The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Quality Guidelines. ICH. [Link]
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Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]
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What Is Karl Fischer Titration?. Mettler Toledo. [Link]
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A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]
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Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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GCMS Residual Solvent Analysis: What You Must Know. (2025). ResolveMass. [Link]
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LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
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Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. [Link]
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A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. (2019). ResearchGate. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Food Magazine. [Link]
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Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate. [Link]
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The benefits of high-resolution mass spectrometry for impurity profiling. (2025). AbbVie. [Link]
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An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
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A review on method development by hplc. SciSpace. [Link]
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Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. [Link]
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13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts. [Link]
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NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. [Link]
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Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]
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The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. Labsolution. [Link]
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Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. (2025). Semantic Scholar. [Link]
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- A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
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An In-depth Technical Guide to the Biological Activity of Substituted Thiophenes
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1] First isolated as a contaminant in benzene, its unique physicochemical properties have propelled it to the forefront of drug discovery.[1][2] The thiophene ring is considered a bioisostere of the phenyl ring, meaning it can often replace a benzene ring in a drug molecule while maintaining or even improving biological activity.[3] This bioisosteric relationship, coupled with the electron-rich nature of the sulfur atom, allows for enhanced interactions with biological targets.[3] The versatility in synthetic derivatization of the thiophene core has led to a vast library of compounds with a wide spectrum of pharmacological activities.[2][4][5] This guide will provide an in-depth exploration of the significant biological activities of substituted thiophenes, focusing on their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.
Anticancer Activity of Substituted Thiophenes
The search for novel and more effective anticancer agents is a continuous effort in medicinal chemistry, and thiophene derivatives have emerged as a promising class of compounds.[6][7] The anticancer potential of substituted thiophenes is attributed to their ability to interact with a variety of cancer-specific protein targets, thereby inhibiting critical signaling pathways involved in tumor growth and proliferation.[6]
Mechanisms of Anticancer Action
Substituted thiophenes exert their anticancer effects through several key mechanisms:
-
Kinase Inhibition: Many thiophene analogs are designed to target and inhibit protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[5]
-
Tubulin Interaction: Some thiophene derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.[5]
-
Topoisomerase Inhibition: These enzymes are vital for managing DNA topology during replication and transcription. Thiophene compounds can inhibit their function, leading to DNA damage and cell death.[5]
-
Apoptosis Induction: Thiophene derivatives can trigger programmed cell death (apoptosis) in cancer cells through the activation of reactive oxygen species (ROS) and subsequent changes in mitochondrial membrane potential.[5][8]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[4] For instance, the introduction of bulky aromatic or heteroaromatic rings can enhance the binding affinity to target proteins. The presence of specific functional groups, such as hydrazones, has also been shown to contribute to the anticancer properties of these compounds.[4]
Workflow for Anticancer Drug Discovery with Thiophenes
The process of discovering and developing a thiophene-based anticancer drug follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of thiophene-based anticancer agents.
Experimental Protocol: Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9][10]
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[10]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well.[8]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted thiophene in a suitable solvent like DMSO.
-
Perform serial dilutions in the culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).[9]
-
Replace the old medium with 100 µL of the medium containing the different compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[9]
-
Incubate the plate for 48 or 72 hours.[9]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[9]
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 (50% inhibitory concentration).
-
Antimicrobial Activity of Substituted Thiophenes
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Thiophene derivatives have demonstrated significant potential in this area, with a broad spectrum of activity against various pathogens.[11][12][13]
Mechanisms of Antimicrobial Action
Substituted thiophenes can combat microbial infections through various mechanisms:
-
Membrane Permeabilization: Some thiophene derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[14]
-
Enzyme Inhibition: They can inhibit essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.
-
Inhibition of Adherence: Certain thiophenes can reduce the ability of bacteria to adhere to host cells, a critical step in the infection process.[14]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of thiophene derivatives is influenced by their substitution patterns. For example, the presence of pyridine side chains has been shown to result in excellent antimicrobial activity.[12] The nature of substituents at the 2-position of the thiophene ring can also significantly affect their biological activity.[12]
Data Presentation: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Organism | MIC (mg/L) | Reference |
| Thiophene 5 | A. baumannii (Col-R) | 4 | [14] |
| Thiophene 5 | E. coli (Col-R) | 16 | [14] |
| Thiophene 8 | A. baumannii (Col-R) | 16 | [14] |
| Thiophene 8 | E. coli (Col-R) | 16 | [14] |
MIC: Minimum Inhibitory Concentration; Col-R: Colistin-Resistant
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][15]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[15]
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the substituted thiophene in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton broth for bacteria).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anti-inflammatory Activity of Substituted Thiophenes
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[16][17] Substituted thiophenes have been investigated for their anti-inflammatory properties, with some derivatives showing promising activity.[16][18][19]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[17][18] Some derivatives may also exhibit antioxidant properties by scavenging free radicals like nitric oxide.[16][20]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of tetrasubstituted thiophenes is influenced by the nature of the substituents at various positions. For instance, a methyl amino group at the second position and an ester at the third position of the thiophene ring have been identified as important for activity.[18] The presence of a chloro group in an anilino moiety at the second position of the thiophene nucleus has also been shown to enhance the anti-inflammatory profile.[16]
Activity in Neurodegenerative Disorders
Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant global health challenge.[21][22] Thiophene derivatives have emerged as a versatile class of compounds with the potential to address the multifactorial nature of these diseases.[21][22]
Mechanisms of Action in Neuroprotection
The neuroprotective effects of substituted thiophenes are multifaceted and include:
-
Inhibition of Protein Aggregation: They can interfere with the aggregation of pathological proteins such as amyloid-β (Aβ), tau, and α-synuclein.[21][22]
-
Enzyme Inhibition: Thiophene derivatives can inhibit enzymes like acetylcholinesterase and monoamine oxidase B (MAO-B), which are key targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[21][22]
-
Antioxidant and Anti-inflammatory Effects: They can mitigate oxidative stress and neuroinflammation, which are major contributors to neuronal damage in neurodegenerative diseases.[21][22]
Key Advantages of Thiophene Scaffolds in CNS Drug Discovery
Thiophene derivatives possess several properties that make them attractive candidates for central nervous system (CNS) therapeutics:
-
Blood-Brain Barrier (BBB) Penetrability: The lipophilicity of the thiophene ring facilitates its ability to cross the BBB, a critical requirement for drugs targeting the brain.[21]
-
Structural Malleability: The ease of chemical modification of the thiophene core allows for the fine-tuning of its pharmacological properties.[21]
-
Multi-Targeting Potential: A single thiophene derivative can often modulate multiple targets involved in the pathogenesis of neurodegenerative diseases.[21]
Signaling Pathway: MAO-B Inhibition in Parkinson's Disease
Caption: Simplified diagram showing the inhibition of MAO-B by a substituted thiophene, leading to increased dopamine levels.
Conclusion
Substituted thiophenes represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their synthetic tractability and favorable physicochemical properties have made them a focal point in the development of novel therapeutics for a wide range of diseases, including cancer, microbial infections, inflammatory disorders, and neurodegenerative conditions. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more potent thiophene-based drugs in the future.
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online. [Link]
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Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Taylor & Francis Online. [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. ResearchGate. [Link]
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Thiophene-containing compounds with antimicrobial activity. PubMed. [Link]
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Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. PubMed. [Link]
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]
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Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Science. [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]
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Thiophene-Based Compounds. MDPI. [Link]
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]
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Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Taylor & Francis Online. [Link]
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Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. [Link]
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Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Taylor & Francis Online. [Link]
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Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease. PubMed. [Link]
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Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. PubMed. [Link]
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Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. National Center for Biotechnology Information. [Link]
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A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]
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Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]
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Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]
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Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. [Link]
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Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. [Link]
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Examples of bioactive furan or thiophene derivatives. ResearchGate. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
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Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
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Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
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Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PubMed Central. [Link]
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Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
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Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. ResearchGate. [Link]
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An In-depth Technical Guide to 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Emergence of Substituted Thiophenes in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl group allows for the modulation of physicochemical properties such as solubility and metabolic stability, often leading to enhanced biological activity.[1] The incorporation of a chlorine atom can further influence a molecule's pharmacokinetic profile and binding interactions. When combined with a cyclopropyl group—a moiety known to improve metabolic stability and potency in drug candidates—the resulting substituted thiophene core becomes a highly attractive building block for the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid, a promising intermediate for drug discovery and development.
Chemical Properties and Characterization
| Property | Value | Source |
| CAS Number | 1252900-85-8 | [Myskinrecipes] |
| Molecular Formula | C₈H₇ClO₂S | [Myskinrecipes] |
| Molecular Weight | 202.66 g/mol | [Myskinrecipes] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as methanol, acetone, and dichloromethane (predicted) | General knowledge |
| Storage | 2-8°C, protected from light, stored under an inert gas | [Myskinrecipes] |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.8-8.0 (s, 1H, thiophene-H), ~2.0-2.2 (m, 1H, cyclopropyl-CH), ~1.0-1.2 (m, 2H, cyclopropyl-CH₂), ~0.8-1.0 (m, 2H, cyclopropyl-CH₂). The carboxylic acid proton would likely appear as a broad singlet at δ > 10 ppm.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~165-170 (C=O), ~140-145 (thiophene-C-Cl), ~135-140 (thiophene-C-COOH), ~130-135 (thiophene-C-cyclopropyl), ~125-130 (thiophene-CH), ~10-15 (cyclopropyl-CH), ~5-10 (cyclopropyl-CH₂).
-
IR (KBr, cm⁻¹): ~2900-3100 (C-H stretching), ~2500-3300 (O-H stretching of carboxylic acid), ~1680-1710 (C=O stretching of carboxylic acid), ~1400-1500 (thiophene ring stretching).
-
Mass Spectrometry (EI): m/z (%) 202/204 [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes), fragments corresponding to the loss of COOH, Cl, and the cyclopropyl group.
Strategic Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2,5-Dichloro-3-cyclopropylthiophene via Suzuki-Miyaura Cross-Coupling
The introduction of the cyclopropyl group onto the thiophene ring can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is well-documented for its robustness and functional group tolerance.
-
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is highly effective for coupling alkyl boronic acids with aryl halides. The use of a suitable palladium catalyst and ligand is crucial for achieving high yields.
-
Protocol:
-
To a flame-dried round-bottom flask, add 2,3,5-trichlorothiophene (1.0 eq), cyclopropylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (10:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,5-dichloro-3-cyclopropylthiophene.
-
Step 2: Synthesis of 5-Chloro-4-cyclopropylthiophene-2-carbaldehyde via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.
-
Rationale: This reaction introduces a formyl group (-CHO) at the most electron-rich position of the thiophene ring. In the case of 2,5-dichloro-3-cyclopropylthiophene, the 2-position is the most likely site of formylation due to the directing effects of the sulfur atom and the cyclopropyl group.
-
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5.0 eq) and cool to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,5-dichloro-3-cyclopropylthiophene (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate.
-
Stir the mixture until the ice has melted, and then extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-Chloro-4-cyclopropylthiophene-2-carbaldehyde. A compound with this name is commercially available, suggesting the viability of this synthetic step.[2]
-
Step 3: Oxidation to this compound
The final step involves the oxidation of the aldehyde to a carboxylic acid. Various oxidizing agents can be employed for this transformation.
-
Rationale: The oxidation of an aldehyde to a carboxylic acid is a fundamental and high-yielding transformation in organic synthesis. Potassium permanganate is a strong and effective oxidizing agent for this purpose.
-
Protocol:
-
Dissolve 5-Chloro-4-cyclopropylthiophene-2-carbaldehyde (1.0 eq) in a mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The reaction is typically accompanied by the formation of a brown manganese dioxide precipitate.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess permanganate.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide.
-
Acidify the filtrate with 1 M hydrochloric acid to a pH of ~2, which should precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Applications in Drug Development
While specific drugs containing the this compound moiety are not yet in the public domain, its structural features make it a highly valuable intermediate in the design of novel therapeutic agents.
-
As a Bioisostere: The thiophene ring serves as a bioisostere for a phenyl ring, offering a different electronic and steric profile that can be exploited to optimize drug-receptor interactions and improve pharmacokinetic properties.[1]
-
Metabolic Stability: The cyclopropyl group is often incorporated into drug candidates to block sites of metabolism, thereby increasing the compound's half-life and bioavailability.
-
Scaffold for Diverse Targets: Thiophene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] This suggests that derivatives of this compound could be explored for a variety of therapeutic targets.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel, biologically active compounds. The synthetic strategies outlined in this guide, based on robust and well-established chemical transformations, provide a clear pathway for its preparation on a laboratory scale. As the demand for new and effective therapeutics continues to grow, the strategic use of such highly functionalized heterocyclic intermediates will undoubtedly play a crucial role in the future of drug discovery and development.
References
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Jadhav, S. B., & Tripathi, S. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(9), 1035-1057. Available from: [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
AOBChem USA. (n.d.). 5-chloro-4-cyclopropylthiophene-2-carbaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of Chlorinated Thiophene Compounds
Abstract
Chlorinated thiophenes are a critical class of heterocyclic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility, however, is matched by a significant hazard profile that demands rigorous safety and handling protocols. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to manage the risks associated with these reactive and potentially toxic organohalogen compounds. We will detail the toxicological and reactivity hazards, establish core principles for safe laboratory operations, provide explicit step-by-step protocols for common manipulations, and outline robust waste disposal and emergency procedures. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
A comprehensive understanding of the hazards associated with chlorinated thiophenes is the foundation of safe laboratory practice. These compounds present a multi-faceted risk profile encompassing flammability, acute toxicity, and specific target organ effects.
Physicochemical and Reactivity Hazards
Chlorinated thiophenes range from flammable liquids to combustible solids.[2][3] Their vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4] It is critical to note that these compounds are incompatible with strong oxidizing agents and strong bases.[5] When heated to decomposition, they emit highly toxic fumes of hydrogen chloride (HCl), sulfur oxides (SOx), and potentially phosgene gas.[3][5]
Key Incompatibilities:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates) can cause violent reactions.[6]
-
Strong Bases: Can lead to vigorous or exothermic reactions.[5]
-
Heat and Ignition Sources: Open flames, hot surfaces, sparks, and static discharge must be eliminated from the handling area.[2]
Toxicological Profile
The toxicity of chlorinated thiophenes increases with the degree of chlorination. They are harmful or fatal if swallowed, inhaled, or absorbed through the skin.[4][7][8]
-
Acute Toxicity: Many chlorinated thiophenes are classified as acutely toxic.[8][9] For example, Tetrachlorothiophene is poisonous by ingestion, skin contact, and inhalation, with a reported oral LD50 in rats of 70 mg/kg.[3][10] 2,5-Dichlorothiophene is categorized as fatal if swallowed or in contact with skin.[4]
-
Irritation and Corrosivity: These compounds are known to cause serious skin, eye, and respiratory irritation.[1][2][7] Direct contact can lead to severe burns.[1]
-
Carcinogenicity: Some organohalogen compounds are suspected carcinogens.[4][11] 2,5-Dichlorothiophene, for instance, is suspected of causing cancer.[4]
-
Metabolic Bioactivation: The thiophene moiety itself is recognized as a potential toxicophore. It can undergo oxidative bioactivation in the liver, leading to the formation of reactive electrophilic species that can bind to cellular macromolecules.[12] While substitutions on the thiophene ring can sometimes reduce this bioactivation, many chlorinated derivatives remain hazardous.[12]
The table below summarizes the hazard profile for several common chlorinated thiophenes.
| Compound | CAS Number | Physical Form | Key Hazards |
| 2-Chlorothiophene | 96-43-5 | Flammable Liquid[2] | Flammable (H226), Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335)[13] |
| 2,5-Dichlorothiophene | 3172-52-9 | Flammable Liquid[4] | Fatal if swallowed/in contact with skin (H300+H310), Flammable (H226), Suspected Carcinogen[4] |
| Tetrachlorothiophene | 6012-97-1 | Combustible Solid[3] | Toxic if swallowed/in contact with skin/inhaled (H301+H311+H331), Poisonous[3][8][14] |
Core Principles of Safe Handling: A Risk-Based Approach
A proactive safety culture is paramount. We advocate for a risk-based approach that integrates engineering controls, administrative procedures, and personal protective equipment (PPE) to create multiple layers of defense.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of chlorinated thiophenes—including weighing, transferring, and reactions—must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.[15][16] The sash should be kept as low as possible.[15]
-
Glove Boxes: For highly toxic or air-sensitive compounds, a glove box maintained under an inert atmosphere (e.g., nitrogen or argon) provides the highest level of containment.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to dilute fugitive emissions.[17]
Administrative Controls: Standardizing Safe Practices
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every experiment involving chlorinated thiophenes.
-
Training: All personnel must be thoroughly trained on the specific hazards of the compounds, the proper use of safety equipment, and emergency procedures before beginning work.[6]
-
Restricted Access: Designate specific areas for working with these compounds and restrict access to authorized personnel only.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection.[18] The correct selection and use of PPE are critical.[19]
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[16] For operations with a higher risk of splashing, a full-face shield must be worn over the goggles.[15][19]
-
Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for chlorinated compounds.[19][20] Always inspect gloves for tears or holes before use and remove them before leaving the work area to avoid contaminating surfaces.[11]
-
Body Protection: A flame-resistant laboratory coat is required. For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron or suit should be worn.[19]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[21][22]
Below is a diagram illustrating the hierarchy of controls, emphasizing that engineering and administrative controls are foundational to safety, with PPE serving as the final, crucial barrier for the user.
Caption: Hierarchy of controls for managing chemical hazards.
Protocols for Laboratory Operations
The following protocols provide step-by-step guidance for common laboratory procedures. The causality behind each step is explained to reinforce safe practices.
Protocol 1: Weighing and Transferring Chlorinated Thiophenes
Objective: To safely weigh and transfer a solid or liquid chlorinated thiophene from a stock container to a reaction vessel.
Rationale: This procedure minimizes the risk of inhalation and skin contact by ensuring all transfers occur within a primary engineering control (fume hood).
Methodology:
-
Preparation: Don all required PPE (safety goggles, face shield, lab coat, chemical-resistant gloves).
-
Engineering Control: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Staging: Place all necessary equipment (balance, spatulas, weigh paper/boat, reaction vessel, stock container) inside the fume hood. Keep containers closed until actively in use.[23]
-
Grounding: For flammable liquids, ensure the receiving vessel and any transfer equipment are grounded and bonded to prevent static discharge.[4][5]
-
Dispensing:
-
Solids: Use a dedicated spatula to transfer the required amount of solid from the stock container to a tared weigh boat or paper. Avoid creating dust.
-
Liquids: Use a clean, dry syringe or pipette to transfer the required volume.
-
-
Closure: Immediately and securely close the stock container.[2][23]
-
Transfer: Carefully add the weighed compound to the reaction vessel.
-
Decontamination: Decontaminate the spatula or syringe with an appropriate solvent (e.g., acetone) into a designated halogenated waste container. Dispose of the weigh paper/boat in the solid halogenated waste.
-
Clean-up: Wipe down the balance and work surface inside the hood with a suitable solvent and dispose of the wipes in the halogenated waste container.
Protocol 2: Emergency Response for Spills and Exposures
Objective: To provide immediate and effective first aid and spill control measures.
Rationale: A rapid and correct response can significantly mitigate the harm from an accidental release or exposure.
Spill Response (Inside a Fume Hood):
-
Alert: Alert personnel in the immediate area.
-
Containment: If safe to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2][21]
-
Cleanup: Collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[24]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[19]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[25] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[5][25] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]
The following workflow diagram outlines the decision-making process for responding to a chemical spill.
Caption: Decision workflow for chemical spill response.
Storage and Waste Management
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store chlorinated thiophenes in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area.[5][23]
-
Keep them away from heat, sparks, and open flames.[4] Many should be stored under refrigeration.[4][5]
-
Store them separately from incompatible materials, especially strong oxidizing agents and bases.[5][6]
-
Use secondary containment (e.g., a tray or tub) to contain any potential leaks.
Waste Disposal
Chlorinated thiophenes and materials contaminated with them are considered halogenated organic hazardous waste.[26]
-
Segregation: Never mix halogenated waste with non-halogenated waste.[27][28] The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes.[27][29]
-
Containers: Collect all liquid and solid waste in designated, clearly labeled, and sealed hazardous waste containers.[23][24] The container must be compatible with the chemical (e.g., glass or high-density polyethylene).[24]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical names of the contents.[23][29]
-
Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[23] Do not pour any amount down the drain.[28]
Conclusion
Chlorinated thiophenes are indispensable tools in modern chemical synthesis, but their handling requires a disciplined and informed approach to safety. By understanding their inherent hazards, implementing a hierarchical system of controls, and adhering to rigorous protocols for handling, storage, and disposal, researchers can mitigate the risks effectively. The principles and procedures outlined in this guide are designed to empower scientists to work confidently and safely, ensuring that scientific advancement does not come at the expense of personal health or environmental integrity.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7299, 2-Chlorothiophene. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Lin, J., et al. (2011). Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Chemical Research in Toxicology, 24(5), 719-728. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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ChemBK. (2024, April 9). Tetrachlorothiophene. Retrieved from [Link]
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Altarawneh, M. (2012). Thermal studies of chlorinated thiophenols. Newcastle University. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77328, 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. Retrieved from [Link]
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Campaigne, E., & LeSuer, W. M. (1948). Chlorination of Thiophenes with Sulfuryl Chloride. Journal of the American Chemical Society, 70(4), 1555-1558. Retrieved from [Link]
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ResearchGate. (n.d.). Trichlorination Reaction of Aryl Thiophene. Retrieved from [Link]
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International Science Community Association. (2012). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. Research Journal of Chemical Sciences, 2(7), 75-78. Retrieved from [Link]
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Westfield State College. (n.d.). Organic Chemistry Laboratory Safety. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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University of Texas at Austin Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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MDPI. (2023). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. International Journal of Environmental Research and Public Health, 20(5), 4065. Retrieved from [Link]
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Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). Retrieved from [Link]
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Occupational Safety and Health Administration. (2024, April 17). Chlorinated Camphene (Toxaphene). Retrieved from [Link]
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Methodological & Application
The Strategic Utility of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid in Contemporary Organic Synthesis
Introduction: A Versatile Scaffold for Medicinal Chemistry
5-Chloro-4-cyclopropylthiophene-2-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its unique structural architecture, featuring a thiophene core substituted with a chloro group, a cyclopropyl moiety, and a carboxylic acid, offers a convergence of reactive sites and modifiable positions. This strategic combination allows for the construction of complex molecular entities with potential therapeutic applications. Thiophene derivatives, in general, are known to possess a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3] The specific substitution pattern of this compound makes it a key intermediate in the synthesis of targeted therapeutic agents, most notably in the development of next-generation anticoagulants and antiplatelet therapies. This guide will provide an in-depth exploration of its applications, focusing on a key synthetic transformation: amide bond formation.
Chemical Properties and Reactivity Profile
The reactivity of this compound is governed by the interplay of its constituent functional groups. The thiophene ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution. However, the presence of the electron-withdrawing carboxylic acid and chloro groups deactivates the ring towards typical electrophilic attack. The carboxylic acid at the 2-position is the primary site for a variety of chemical transformations, most notably amide bond formation, esterification, and reduction. The chloro group at the 5-position can participate in cross-coupling reactions, offering a handle for further molecular elaboration. The cyclopropyl group at the 4-position, while relatively stable, can influence the electronic properties of the thiophene ring and provides a lipophilic character to the molecule, which can be advantageous for pharmacokinetic properties of the final drug substance.
Core Application: Amide Coupling in the Synthesis of Bioactive Molecules
Mechanism of Amide Bond Formation: The Role of Coupling Reagents
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. To facilitate this transformation under mild conditions, coupling reagents are employed to activate the carboxylic acid. A common and effective strategy involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt).
The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Formation of an Active Ester: In the presence of HOBt, the O-acylisourea intermediate is rapidly converted into an HOBt-ester. This step is crucial as it minimizes the risk of racemization if the carboxylic acid has a chiral center and reduces the formation of an N-acylurea byproduct.
-
Nucleophilic Attack by the Amine: The amine then undergoes nucleophilic acyl substitution on the HOBt-ester, forming the desired amide bond and releasing HOBt.
This process is highly efficient and is a cornerstone of modern medicinal chemistry for the construction of amide linkages.[5]
Detailed Protocol: Amide Coupling of a 5-Chlorothiophene-2-Carboxylic Acid Derivative
The following protocol is adapted from the synthesis of Rivaroxaban and illustrates a robust method for the amide coupling of a 5-chlorothiophene-2-carboxylic acid derivative. This serves as a representative procedure for the application of this compound.
Reaction: Amide coupling of 5-chlorothiophene-2-carboxylic acid with 4-(4-aminophenyl)morpholin-3-one.
Causality Behind Experimental Choices:
-
Solvent (Dichloromethane - DCM): DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves both the starting materials and the coupling reagents. Its low boiling point also facilitates easy removal during work-up.
-
Coupling Reagents (EDC/HOBt): This combination is a widely used and highly effective system for amide bond formation. EDC is a water-soluble carbodiimide, simplifying the purification process as the urea byproduct can be removed with an aqueous wash. HOBt is added to suppress side reactions and minimize racemization.[5]
-
Base (Triethylamine - TEA or Diisopropylethylamine - DIPEA): A non-nucleophilic organic base is required to neutralize the HOBt that is released during the reaction and any hydrochloride salt present in the amine starting material. This prevents the protonation of the amine, which would render it non-nucleophilic.
-
Temperature (0 °C to Room Temperature): The initial activation of the carboxylic acid is typically performed at a lower temperature (0 °C) to control the reactivity of the intermediates and minimize side reactions. The reaction is then allowed to warm to room temperature to ensure complete conversion.
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of carboxylic acid).
-
Addition of Amine and HOBt: To the stirred solution, add the desired amine (1.0-1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of EDC: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure amide.
Data Presentation
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 202.66 |
| Amine | 1.0 - 1.1 | Varies |
| EDC | 1.2 | 155.24 |
| HOBt | 1.1 | 135.12 |
| DIPEA | 2.0 | 129.24 |
Visualizations
Workflow for Amide Coupling
Caption: A generalized workflow for the amide coupling of this compound.
Logical Relationship of Reactivity
Caption: Reactivity map of this compound.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its utility, particularly in the construction of amide-containing bioactive molecules, positions it as a key player in the development of novel therapeutics. The protocols and principles outlined herein provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile building block. Future applications will undoubtedly see this and related thiophene scaffolds incorporated into a broader range of drug candidates, leveraging the unique electronic and steric properties conferred by its substituents to fine-tune pharmacological activity and pharmacokinetic profiles.
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Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]
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Biological and Pharmacological Activity of Thiophene and its Derivatives. (2017). ResearchGate. Retrieved from [Link]
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Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2020). PubMed. Retrieved from [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]
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Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). Molecules. Retrieved from [Link]
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Thienopyrimidine-based P2Y12 platelet aggregation inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
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Amide bond formation: beyond the myth of coupling reagents. (2009). Chemical Society Reviews. Retrieved from [Link]
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Which reagent high yield direct amide formation between Carboxylic acids and amines? (2012). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2023). Research Square. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters. Retrieved from [Link]
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Application Notes & Protocols: 5-Chloro-4-cyclopropylthiophene-2-carboxylic Acid as a Strategic Building Block in Pharmaceutical Development
Introduction
In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a wide range of biological targets. 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid (CAS No. 1252900-85-8) represents a quintessential example of such a scaffold. It synergistically combines three high-value motifs: a thiophene core as a versatile bioisostere, a cyclopropyl group for profound pharmacokinetic modulation, and a strategically placed chloro substituent for metabolic stability and electronic tuning.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It details the intrinsic properties of this building block, elucidates the strategic rationale behind its use, and provides robust, field-proven protocols for its application in the synthesis of novel pharmaceutical entities.
Physicochemical Properties & Safe Handling
The effective integration of any building block into a discovery pipeline begins with a thorough understanding of its physical properties and safe handling requirements.
Compound Data Summary
A summary of key physicochemical data for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 1252900-85-8 | [1] |
| Molecular Formula | C₈H₇ClO₂S | [1] |
| Molecular Weight | 202.66 g/mol | [1] |
| Appearance | White to off-white solid | - |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, protect from light, store under inert gas | [1] |
Safety, Handling, and Disposal
Adherence to stringent safety protocols is non-negotiable when working with halogenated heterocyclic compounds.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical goggles, and a standard laboratory coat.[2] If there is a risk of generating dust, a NIOSH-approved respirator is required.[2]
-
Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[3][4] Grounding and bonding should be used for metal containers during transfer to prevent static discharge.[3]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and dark place as recommended.[1] Keep away from strong oxidizing agents, as violent reactions can occur with thiophene derivatives.[3]
-
Spill Management: In case of a minor spill, absorb with an inert material (e.g., sand, vermiculite), and place it in a suitable container for disposal.[4] For larger spills, evacuate the area and follow emergency procedures.
-
Disposal: Waste material must be disposed of in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.[2][5] Do not mix with other waste streams.[5]
The Strategic Value of Constituent Moieties in Drug Design
The power of this compound lies in the convergence of its three key structural features. Each component addresses specific challenges in drug discovery, from target affinity and selectivity to metabolic stability.
The Thiophene Core: A Proven Benzene Bioisostere
The thiophene ring is a classical bioisostere of the phenyl ring, a substitution strategy widely employed in medicinal chemistry.[6][7] This replacement is effective because the thiophene ring mimics the size, shape, and aromaticity of benzene but introduces distinct electronic and physicochemical properties.[8]
-
Modulation of Properties: Replacing a benzene ring with thiophene can alter a compound's lipophilicity, polarity, and metabolic profile, potentially improving solubility and reducing toxicity.[9]
-
Enhanced Interactions: The sulfur atom can act as a hydrogen bond acceptor, providing an additional interaction point with biological targets that is absent in a corresponding phenyl analogue.
-
Reactivity: The C2 and C5 positions of the thiophene ring are highly susceptible to electrophilic substitution, while the carboxylic acid at the C2 position provides a reliable handle for further synthetic elaboration, most commonly through amide bond formation.[10][11]
The Cyclopropyl Group: Engineering Pharmacokinetics and Potency
The cyclopropyl group is a "small ring with a big impact" and is increasingly incorporated into clinical drug candidates to overcome pharmacokinetic hurdles.[12] Its rigid, three-dimensional structure imparts several advantages:
-
Metabolic Stability: The C-H bonds in a cyclopropyl ring are shorter and stronger than those in linear alkyl chains, making them significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[12][13] This can increase a drug's half-life and bioavailability.
-
Conformational Rigidity: The ring's rigidity can lock a flexible molecule into its bioactive conformation, reducing the entropic penalty of binding to a target and thereby increasing potency and selectivity.[14]
-
Improved Physicochemical Properties: It can enhance potency, increase brain permeability, and reduce off-target effects.[12][15] Over the last decade, 18 new chemical entities approved by the FDA contained a cyclopropyl group, highlighting its proven value.[16]
The Chloro Substituent: A Tool for Metabolic Blocking and Electronic Tuning
The strategic placement of a chlorine atom is a time-tested tactic in drug design. More than 250 FDA-approved drugs contain chlorine, a testament to its utility.[17]
-
Metabolic Shielding: A chlorine atom can effectively block a potential site of metabolism on the aromatic ring, preventing the formation of unwanted or rapidly cleared metabolites.
-
Electronic Modulation: As an electron-withdrawing group, chlorine alters the electronic distribution of the thiophene ring, which can influence the pKa of the carboxylic acid and modulate the strength of interactions with a biological target.
The combination of these three motifs creates a building block with immense potential for developing drug candidates with optimized efficacy, safety, and pharmacokinetic profiles.
Caption: Strategic components of the title building block.
Core Application: Robust Amide Bond Formation
The most direct and powerful application of this compound is its use in forming amide bonds. This reaction connects the thiophene scaffold to an amine-containing fragment, which can be another complex building block or the final component of a target drug molecule.
Protocol 3.1: Standard Amide Coupling using HATU
This protocol describes a reliable and widely used method for amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Objective: To couple this compound with a representative primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles
-
Magnetic stirrer
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Scientist's Notes (Causality and Trustworthiness):
-
Why HATU? HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). It rapidly activates the carboxylic acid to form a reactive O-acylisourea intermediate.
-
The Role of DIPEA: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, ensuring it remains a potent nucleophile. A slight excess is used to drive the reaction to completion.
-
Anhydrous Conditions: Moisture can hydrolyze the activated acid intermediate and deactivate the coupling reagent, leading to lower yields. Therefore, using anhydrous solvent and an inert atmosphere is critical for reproducibility.
-
Expected Outcome: This protocol typically provides high yields (70-95%) of the desired amide product with high purity after chromatography.
Caption: Workflow for HATU-mediated amide coupling.
Case Study Context & Advanced Applications
To fully appreciate the potential of this compound, it is instructive to examine its structural relationship to intermediates used in blockbuster drugs and consider its role in creating next-generation analogues.
Context: The 5-Chlorothiophene-2-carboxylic Acid Core in Rivaroxaban
A closely related analogue, 5-Chlorothiophene-2-carboxylic acid , is a well-documented and critical intermediate in the industrial synthesis of Rivaroxaban , a direct Factor Xa inhibitor used globally as an anticoagulant.[18][19] In Rivaroxaban, the 5-chlorothiophene-2-carboxamide moiety serves as the central scaffold that correctly orients the other pharmacophoric elements for high-affinity binding to the S1 and S4 pockets of the Factor Xa active site.
A Next-Generation Strategy: Incorporating the Cyclopropyl Group
The subject of this note, this compound, can be viewed as a "next-generation" version of the Rivaroxaban intermediate. The strategic addition of the C4-cyclopropyl group offers a clear hypothesis-driven path to improve upon existing scaffolds:
-
Hypothesis: By replacing a hydrogen at the C4 position with a cyclopropyl group, medicinal chemists can probe for new beneficial interactions within the target's binding site. More importantly, this substitution can shield the thiophene ring from potential phase I metabolism (e.g., oxidation), potentially leading to a superior pharmacokinetic profile compared to the non-cyclopropylated parent scaffold.[13]
This building block, therefore, is not just a component; it is an enabling tool for executing a clear drug design strategy aimed at creating novel intellectual property with potentially superior clinical profiles.
Caption: Design strategy for next-generation drug candidates.
Conclusion
This compound is a highly valuable and strategically designed building block for modern pharmaceutical research. Its composite structure offers a pre-packaged solution to many common challenges in drug discovery, providing a metabolically robust, conformationally defined, and synthetically versatile scaffold. The protocols and strategic insights provided herein are intended to empower research and development teams to leverage this powerful tool in the creation of innovative and effective therapeutics.
References
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link][16]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link][12]
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Pharmaffiliates. [Link][14]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link][13]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link][15]
-
Höltje, M., et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[8]annulene-scaffold. RSC Publishing. [Link][20]
-
Höltje, M., et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[8]annulene-scaffold. PubMed Central. [Link][8]
-
Al-Tel, T. H., et al. (2024). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. [Link][9]
-
Bioisosterism in Medicinal Chemistry. (n.d.). ResearchGate. [Link][6]
-
Chen, J., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. PubMed. [Link][21]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link][7]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophene. [Link][3]
-
Ali, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. PMC - NIH. [Link][22]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link][23]
-
V & V Pharma Industries. (n.d.). 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India. [Link][18]
-
Dou, J., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link][17]
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Application Notes & Protocols: 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid in Agrochemical Research
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Potential of a Novel Thiophene Carboxylic Acid Derivative
5-Chloro-4-cyclopropylthiophene-2-carboxylic acid emerges as a compound of significant interest within the landscape of modern agrochemical research. While direct, extensive research on this specific molecule is nascent, its structural motifs—a substituted thiophene ring coupled with a carboxylic acid functional group—position it as a promising candidate for the development of novel herbicides, fungicides, and potentially insecticides. The thiophene core is a well-established scaffold in a variety of biologically active compounds, including pharmaceuticals and agrochemicals, known to exhibit a broad spectrum of activities.[1][2] The inclusion of a carboxylic acid moiety is particularly noteworthy, as this functional group is a cornerstone of many successful herbicides and fungicides, often playing a crucial role in the molecule's mode of action by interfering with essential metabolic and biosynthetic pathways in target organisms.[3][4][5]
This guide provides a comprehensive framework for the initial screening and evaluation of this compound. The protocols outlined below are designed to be robust and adaptable, enabling researchers to systematically investigate its potential as a lead compound in the development of next-generation crop protection solutions.
Rationale for Agrochemical Screening
The rationale for screening this compound is built upon established principles in agrochemical discovery:
-
Herbicidal Potential: Thiophene-2-carboxylic acid derivatives have a documented history of use as plant growth regulators and herbicides.[6][7] The carboxylic acid group is a key feature in many herbicides that target various plant enzymes and metabolic pathways.[4]
-
Fungicidal Potential: The carboxylic acid functional group is also present in fungicides that can disrupt the metabolic processes of pathogenic fungi and bacteria.[3][5] Furthermore, thiophene derivatives have demonstrated notable fungicidal activity.[2]
-
Insecticidal Potential: While less common, some thiophene derivatives have shown insecticidal properties.[2] High-throughput screening of novel chemical entities is a standard approach in the search for new insecticides.[][9]
The following sections provide detailed protocols for the systematic evaluation of this compound across these three key areas of agrochemical research.
Experimental Protocols
Part 1: Herbicidal Activity Screening
This protocol is designed to assess the pre- and post-emergence herbicidal activity of this compound against a panel of representative monocot and dicot weed species.
1.1. Plant Species for Screening
| Plant Type | Species | Common Name |
| Monocot | Echinochloa crus-galli | Barnyardgrass |
| Monocot | Avena fatua | Wild Oat |
| Dicot | Amaranthus retroflexus | Redroot Pigweed |
| Dicot | Chenopodium album | Common Lambsquarters |
1.2. Protocol for Pre-Emergence Herbicidal Screening
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant (e.g., Tween 20) to achieve a range of test concentrations (e.g., 10, 50, 100, 500 ppm).
-
Planting: Fill pots with a standard potting mix and sow seeds of the selected weed species at a uniform depth.
-
Application: Immediately after sowing, apply the test solutions evenly to the soil surface of each pot. Include a solvent-only control and a positive control (a commercial herbicide with a known mode of action).
-
Incubation: Place the pots in a controlled environment chamber with appropriate conditions for germination and growth (e.g., 25°C, 16-hour photoperiod).
-
Assessment: After 14-21 days, visually assess the herbicidal effect by recording the percentage of weed emergence and any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) compared to the control groups.
1.3. Protocol for Post-Emergence Herbicidal Screening
-
Plant Growth: Grow the selected weed species in pots until they reach the 2-3 leaf stage.
-
Application: Apply the test solutions of this compound (prepared as in 1.2.1) as a foliar spray to the seedlings until runoff.
-
Incubation: Return the pots to the controlled environment chamber.
-
Assessment: After 7-14 days, visually assess the herbicidal effect by scoring the percentage of plant injury, including symptoms like leaf discoloration, growth inhibition, and mortality.
1.4. Workflow for Herbicidal Screening
Caption: Workflow for pre- and post-emergence herbicidal screening.
Part 2: Fungicidal Activity Screening
This protocol evaluates the in vitro and in vivo fungicidal activity of this compound against key plant pathogenic fungi.
2.1. Fungal Species for Screening
| Fungus | Disease Caused | Host Plant Example |
| Botrytis cinerea | Gray Mold | Strawberry, Grape |
| Fusarium graminearum | Fusarium Head Blight | Wheat, Barley |
| Phytophthora infestans | Late Blight | Potato, Tomato |
| Puccinia triticina | Leaf Rust | Wheat |
2.2. In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend with various concentrations of this compound.
-
Inoculation: Place a mycelial plug (5 mm diameter) from an actively growing culture of the test fungus onto the center of each amended PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for each fungus in the dark.
-
Assessment: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge. Calculate the percentage of mycelial growth inhibition.
2.3. In Vivo Foliar Disease Control Assay
-
Plant Cultivation: Grow host plants (e.g., wheat for Puccinia triticina) in a greenhouse to the appropriate growth stage.
-
Compound Application: Apply the test compound as a foliar spray to the plants 24 hours before inoculation.
-
Inoculation: Inoculate the plants with a spore suspension of the target pathogen.
-
Incubation: Place the inoculated plants in a humidity chamber to facilitate infection, then move them to a greenhouse for disease development.
-
Assessment: After a suitable incubation period (e.g., 7-10 days), assess the disease severity on the treated and control plants.
2.4. Workflow for Fungicidal Screening
Caption: Workflow for in vitro and in vivo fungicidal screening.
Part 3: Insecticidal Activity Screening
This protocol provides a primary screen for insecticidal activity against common agricultural pests.
3.1. Insect Species for Screening
| Insect | Common Name | Feeding Guild |
| Myzus persicae | Green Peach Aphid | Sucking |
| Spodoptera frugiperda | Fall Armyworm | Chewing |
| Tetranychus urticae | Two-spotted Spider Mite | Sucking |
3.2. Foliar Application Assay for Aphids and Mites
-
Plant Infestation: Infest host plant leaves or leaf discs with a known number of aphids or mites.
-
Application: Apply the test compound solutions as a fine mist to the infested leaves.
-
Incubation: Place the treated leaves in a controlled environment.
-
Assessment: After 24-48 hours, count the number of dead insects/mites and calculate the percentage mortality.
3.3. Diet Incorporation Assay for Lepidopteran Larvae
-
Diet Preparation: Incorporate the test compound into an artificial insect diet at various concentrations.
-
Infestation: Place early instar larvae of Spodoptera frugiperda into individual wells of a multi-well plate containing the treated diet.
-
Incubation: Incubate the plates under controlled conditions.
-
Assessment: After 5-7 days, assess larval mortality and any sublethal effects such as growth inhibition.
Data Interpretation and Next Steps
The initial screening will provide valuable data on the potential bioactivity of this compound. Positive "hits" from these primary screens should be followed up with more detailed studies, including:
-
Dose-response studies to determine EC50 or LC50 values.
-
Spectrum of activity testing against a broader range of weeds, fungi, or insects.
-
Mode of action studies to elucidate the biochemical target.
-
Structure-activity relationship (SAR) studies by synthesizing and testing analogs of the lead compound.
References
- Horizon Research Publishing. (2016, January 30). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
- New Zealand Plant Protection Society. (2023). Carboxylic acid amide (CAA) [Group 40] resistance prevention strategy.
- Google Patents. (n.d.). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
- Life Chemicals. (2025, November 10). Agrochemical Screening Sets Now Available Pre-plated.
- Krishak Jagat. (2025, February 26). Carboxylic Acid Fungicides: An Effective Tool for Managing Plant Diseases.
- BOC Sciences. (n.d.). Agrochemical Screening Library.
- Inamori, Y., Muro, C., Funakoshi, Y., Usami, Y., Tsujibo, H., & Numata, A. (1994). Phytogrowth-inhibitory activities of 2-thiophenecarboxylic acid and its related compounds. Biological & Pharmaceutical Bulletin, 17(1), 160-162.
- Beale, M. H. (n.d.). Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery? PMC - NIH.
- Cai, H., Gan, X., Jin, Z., & Hao, G. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry, 71(26), 9973-9993.
- American Chemical Society. (2017, October 24). Agrochemical Discovery - Building the Next Generation of Insect Control Agents.
- Global Agriculture. (2025, February 26). Carboxylic Acid Fungicides: Benefits and Resistance Management.
- PozeSCAF. (n.d.). Agro Chemical Discovery.
- El-Metwaly, N. M., El-Gazzar, M. G., & El-Gamil, A. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.
- Encyclopedia.pub. (2024, January 16). Biological Activities of Thiophenes.
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- 3. Carboxylic Acid Fungicides: An Effective Tool for Managing Plant Diseases [global-agriculture.com]
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- 5. Carboxylic Acid Fungicides: Benefits and Resistance Management [global-agriculture.com]
- 6. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]
- 7. Phytogrowth-inhibitory activities of 2-thiophenecarboxylic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Protocol for the Synthesis of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities. The incorporation of a cyclopropyl moiety can significantly enhance the pharmacological profile of a molecule by introducing conformational rigidity and improving metabolic stability. Furthermore, halogenation, specifically chlorination, provides a crucial handle for further synthetic modifications and can influence the electronic properties of the molecule, potentially leading to improved binding affinity with biological targets. This document provides a detailed, step-by-step protocol for the synthesis of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid, a valuable building block for the development of novel therapeutic agents.
The synthetic strategy outlined herein is a multi-step process commencing with the esterification of 4-bromothiophene-2-carboxylic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl group. Subsequent selective chlorination at the 5-position of the thiophene ring, and a final saponification step, yield the target compound. This protocol is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative sources for the underlying chemical principles.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a four-step reaction sequence as depicted below.
Caption: Overall synthetic workflow.
Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Mass spectra can be obtained using an Electrospray Ionization (ESI) source.
| Reagent/Solvent | Supplier | Grade |
| 4-Bromothiophene-2-carboxylic acid | Sigma-Aldrich | 97% |
| Thionyl chloride | Acros Organics | 99% |
| Methanol (anhydrous) | Fisher Scientific | 99.8% |
| Dichloromethane | VWR | ACS Grade |
| Cyclopropylboronic acid | Combi-Blocks | 98% |
| Palladium(II) acetate | Strem Chemicals | 98% |
| Tricyclohexylphosphine | TCI | >98% |
| Potassium phosphate, tribasic | Alfa Aesar | 98% |
| Toluene | Macron Fine Chemicals | ACS Grade |
| N-Chlorosuccinimide (NCS) | Oakwood Chemical | 98% |
| Acetonitrile | BDH | ACS Grade |
| Lithium hydroxide monohydrate | J.T. Baker | 98% |
| Tetrahydrofuran (THF) | EMD Millipore | ACS Grade |
| Diethyl ether | Pharmco-Aaper | ACS Grade |
| Hydrochloric acid | Fisher Scientific | ACS Grade |
Step 1: Synthesis of Methyl 4-bromothiophene-2-carboxylate
This initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. The use of thionyl chloride in methanol is a classic and highly efficient method for this transformation.[1][2] The reaction proceeds via the formation of an acyl chloride intermediate, which is then readily attacked by methanol.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.3 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 4-bromothiophene-2-carboxylate as a colorless oil.
| Starting Material | Product | Reagents | Yield |
| 4-Bromothiophene-2-carboxylic acid | Methyl 4-bromothiophene-2-carboxylate | SOCl₂, MeOH | ~95%[1] |
Step 2: Synthesis of Methyl 4-cyclopropylthiophene-2-carboxylate
The introduction of the cyclopropyl group is achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds.[3][4][5] The use of a bulky phosphine ligand, such as tricyclohexylphosphine, is often beneficial for the coupling of alkylboronic acids.[5]
Caption: Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a reaction vessel, add methyl 4-bromothiophene-2-carboxylate (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and tricyclohexylphosphine (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain methyl 4-cyclopropylthiophene-2-carboxylate.
Step 3: Synthesis of Methyl 5-chloro-4-cyclopropylthiophene-2-carboxylate
The regioselective chlorination of the thiophene ring is a critical step. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for electron-rich aromatic and heteroaromatic compounds.[6][7][8][9] The directing effects of the substituents on the thiophene ring are expected to favor chlorination at the 5-position. The electron-donating cyclopropyl group at the 4-position and the electron-withdrawing ester at the 2-position both activate the 5-position towards electrophilic attack.
Procedure:
-
Dissolve methyl 4-cyclopropylthiophene-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-chlorosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40 °C) to facilitate the reaction if it is slow at room temperature. Monitor the progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to give methyl 5-chloro-4-cyclopropylthiophene-2-carboxylate.
Step 4: Synthesis of this compound
The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard hydrolysis reaction, typically carried out under basic conditions.
Procedure:
-
Dissolve methyl 5-chloro-4-cyclopropylthiophene-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-8 hours, or until TLC analysis shows the complete disappearance of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Characterization Data (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the cyclopropyl protons, the thiophene proton, and the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should show the characteristic signals for the thiophene ring carbons, the cyclopropyl carbons, and the carboxyl carbon.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a chlorine-containing compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described four-step synthesis is robust and utilizes well-established chemical transformations. By following this protocol, researchers in the field of medicinal chemistry and drug development can efficiently produce this valuable building block for the synthesis of novel, biologically active molecules. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process.
References
- 1. Methyl 4-bromothiophene-2-carboxylate CAS#: 62224-16-2 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. isca.me [isca.me]
Application Notes and Protocols for Reactions Involving 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
Introduction: The Synthetic Versatility of a Substituted Thiophene Core
5-Chloro-4-cyclopropylthiophene-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a chloro group, a cyclopropyl moiety, and a carboxylic acid, offers multiple reaction sites for derivatization. This document provides detailed experimental protocols for key transformations of this versatile scaffold, including amide bond formation, esterification, and Suzuki-Miyaura cross-coupling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure reproducibility and success.
Safety First: Handling this compound
Before commencing any experimental work, it is crucial to be familiar with the safety precautions for handling this compound and all other reagents.
Hazard Identification:
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4][5][6]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3][5][6]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3][4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3][4]
Protocol 1: Amide Coupling via Carbodiimide Activation
Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid moiety of the title compound is readily amenable to this transformation using standard coupling reagents.[7] This protocol details the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
Rationale for Reagent Selection:
-
EDC: A water-soluble carbodiimide that facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. Its water-soluble urea byproduct simplifies purification.
-
HOBt/NHS: These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions and racemization.
-
DIPEA: A non-nucleophilic base used to neutralize any acid formed during the reaction and to deprotonate the amine salt if used in that form.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt or NHS (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
0.1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF or DCM (to achieve a concentration of approximately 0.1 M).
-
Add the desired amine (1.1 equivalents), HOBt or NHS (1.2 equivalents), and DIPEA (2.5 equivalents) to the stirred solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 equivalents) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.1 | Nucleophile |
| EDC | 1.2 | Coupling reagent |
| HOBt/NHS | 1.2 | Activating agent |
| DIPEA | 2.5 | Base |
Visualization of Workflow:
Sources
Application Notes and Protocols for High-Throughput Screening and Characterization of Novel Bioactive Compounds
Subject: Strategic Development of High-Throughput Screening Assays for Novel Chemical Entities: A Workflow Using 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid as a Hypothetical Hit Molecule
Introduction: From Hit Identification to Lead Optimization
In the realm of modern drug discovery, high-throughput screening (HTS) serves as the cornerstone for identifying novel chemical entities with potential therapeutic value. The journey from a primary "hit" to a viable "lead" compound is a meticulous process of biological characterization and chemical optimization. This document outlines a comprehensive strategy for developing and implementing HTS assays to characterize a hypothetical hit molecule, This compound .
While public domain data on the specific biological targets of this compound is not extensively available, its structural motifs suggest potential interactions with various biological targets. For the purpose of this guide, we will treat it as a novel hit compound identified from a primary screen, and our objective is to establish a robust screening cascade to elucidate its mechanism of action, confirm its activity, and assess its suitability for further development.
This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for key HTS assays. Our approach emphasizes scientific integrity, experimental causality, and the establishment of self-validating systems to ensure data reliability and reproducibility.
Section 1: The Hit Triage and Characterization Funnel
Once a compound like this compound is identified as a hit in a primary HTS campaign, a systematic approach is crucial to validate its activity and eliminate artifacts. This process, often referred to as a "hit triage" or "characterization funnel," involves a series of progressively more detailed and biologically relevant assays. The goal is to efficiently filter out false positives and prioritize the most promising compounds for further investigation.
Caption: A typical hit triage and characterization funnel in drug discovery.
Section 2: Primary Hit Confirmation and Potency Determination
The first critical step is to confirm that the observed activity of the hit compound is real and not an artifact of the primary screen. This involves re-testing the compound from a freshly sourced or synthesized batch to rule out issues with compound identity, purity, or degradation.
Rationale for Dose-Response Curves
A single-point high-throughput screen provides a snapshot of a compound's activity at a single concentration. To truly characterize a hit, a dose-response curve must be generated. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This is a critical parameter for comparing the activity of different compounds and for guiding structure-activity relationship (SAR) studies.
Protocol: Generating a Dose-Response Curve using a Generic Kinase Assay
Let us assume our hypothetical hit, this compound, was identified as an inhibitor of a protein kinase. A common HTS format for kinase assays is a fluorescence polarization (FP) assay.
Principle of Fluorescence Polarization (FP) Kinase Assay: This assay measures the binding of a fluorescently labeled tracer (e.g., a labeled ATP analog or a labeled substrate peptide) to the kinase. When the tracer is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger kinase enzyme, its tumbling is slowed, leading to high fluorescence polarization. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in fluorescence polarization.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A common approach is an 11-point, 3-fold serial dilution, starting from 1 mM. This will provide a final assay concentration range from approximately 10 µM to 0.17 nM, assuming a 1:100 dilution into the final assay volume.
-
-
Reagent Preparation (per well of a 384-well plate):
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Dilute the kinase enzyme to a 2X final concentration in kinase buffer.
-
Tracer Solution: Dilute the fluorescent tracer to a 2X final concentration in kinase buffer.
-
-
Assay Procedure:
-
Dispense 0.2 µL of the serially diluted compound or DMSO (for controls) into the wells of a 384-well, low-volume, black, round-bottom plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Add 10 µL of the 2X tracer solution to each well to initiate the binding reaction. The final assay volume is 20.2 µL.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a suitable plate reader equipped with fluorescence polarization optics.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Example Value |
| Plate Format | 384-well |
| Final Assay Volume | 20 µL |
| Compound Concentration Range | 10 µM - 0.17 nM |
| Kinase Concentration | 5 nM |
| Tracer Concentration | 2 nM |
| Incubation Time | 60 minutes |
| Readout | Fluorescence Polarization |
Section 3: Orthogonal Assays for Hit Validation
An orthogonal assay is a secondary assay that measures the same biological endpoint as the primary assay but uses a different technology or detection method. This is a crucial step to eliminate false positives that may be specific to the primary assay format (e.g., compounds that interfere with the detection signal).
Rationale for Orthogonal Assays
Compounds can interfere with assay components in numerous ways. For instance, a compound might be fluorescent itself, interfering with a fluorescence-based readout, or it might quench the signal in a luminescence-based assay. By confirming the activity of a hit in an orthogonal assay, we gain confidence that the compound is genuinely interacting with the biological target.
Protocol: AlphaScreen Kinase Assay
Principle of AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): AlphaScreen is a bead-based technology that measures molecular interactions. In a kinase assay, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads, and a phospho-specific antibody is used to detect the phosphorylated substrate, which is in turn captured by a Protein A-coated Acceptor bead. When the substrate is phosphorylated by the kinase, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, they release singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor of the kinase will prevent substrate phosphorylation, thus preventing the proximity of the beads and resulting in a loss of signal.
Caption: Workflow of an AlphaScreen kinase assay for inhibitor screening.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a dose-response plate of this compound as described in the FP assay protocol.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of a 4X solution of the biotinylated substrate peptide and ATP in kinase buffer.
-
Add 2.5 µL of a 4X solution of the kinase enzyme.
-
Add 0.1 µL of the compound from the dose-response plate.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing streptavidin Donor beads and protein A Acceptor beads with the phospho-specific antibody in a suitable buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the AlphaScreen signal and determine the IC50 value as previously described. A consistent IC50 value between the FP and AlphaScreen assays provides strong validation of the hit compound's activity.
-
Section 4: Cellular Assays for Biological Relevance
While biochemical assays are excellent for confirming direct target engagement, it is essential to determine if a compound is active in a more complex biological environment. Cell-based assays provide this next level of validation, assessing the compound's ability to cross the cell membrane and engage its target in a cellular context.
Rationale for Cell-Based Assays
A compound that is potent in a biochemical assay may have poor cell permeability, be actively pumped out of the cell by efflux transporters, or be rapidly metabolized. Cell-based assays integrate these factors and provide a more physiologically relevant measure of a compound's activity.
Protocol: Cellular Target Engagement Assay using NanoBRET™
Principle of NanoBRET™ (Bioluminescence Resonance Energy Transfer): The NanoBRET™ technology is a powerful tool for measuring compound binding to a specific protein target in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the target protein is then added to the cells. If the tracer binds to the NanoLuc®-fusion protein, it brings the fluorophore into close proximity to the luciferase, allowing for BRET to occur upon the addition of the NanoLuc® substrate. A test compound that binds to the target protein will compete with the tracer, disrupting BRET and causing a decrease in the BRET signal.
Step-by-Step Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare a dose-response plate of this compound.
-
Add the compound to the cells, followed by the addition of the fluorescently labeled tracer.
-
Incubate at 37°C for 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to the wells.
-
Read the plate on a luminometer capable of simultaneously measuring the donor (460 nm) and acceptor (610 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value from the dose-response curve of the BRET ratio. This value represents the compound's potency in a cellular environment.
-
| Assay Type | Rationale | Key Output | Example Technology |
| Primary Hit Confirmation | Confirm on-target activity, determine potency | IC50/EC50 | Fluorescence Polarization |
| Orthogonal Assay | Rule out assay-specific artifacts | Confirmed IC50/EC50 | AlphaScreen |
| Cellular Target Engagement | Confirm activity in a physiological context | Cellular IC50/EC50 | NanoBRET™ |
Conclusion
The journey from an initial HTS hit to a promising lead candidate is a data-driven process that relies on a well-designed screening cascade. By employing a systematic approach of hit confirmation, orthogonal validation, and cell-based characterization, researchers can build a comprehensive profile of a novel compound such as our hypothetical hit, this compound. This structured methodology not only ensures the integrity of the data but also enables informed decisions to be made about which compounds warrant the significant investment of resources required for lead optimization and preclinical development. The protocols and principles outlined in this guide provide a robust framework for advancing new chemical entities through the early stages of the drug discovery pipeline.
References
- High-throughput Screening Identifies Small Molecule Inhibitors of Molecular Chaperones. This article provides an overview of different HTS methodologies, including fluorescence polarization and AlphaScreen®, which are relevant to the protocols described.
- High throughput screening of small molecule library: procedure, challenges and future. This review discusses the multi-step process of HTS in drug discovery, from assay design to hit identification.
- A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. This paper describes the development of a suite of HTS assays, including a fluorescence-polarization-based primary screening assay.
Application Notes and Protocols: 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid as a Versatile Intermediate in Drug Discovery
Introduction: The Strategic Value of Hybrid Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic incorporation of privileged structural motifs. These motifs are chemical scaffolds that appear frequently in bioactive compounds and are known to interact favorably with biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is one such scaffold. Its isosteric relationship with the benzene ring allows it to serve as a bioisostere, offering similar physicochemical properties while presenting unique opportunities for molecular interactions and metabolic profiles.[1][2] Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]
Concurrently, the cyclopropyl group has emerged as a valuable substituent in medicinal chemistry.[5] This small, strained ring system is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its rigid nature can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target.[5] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often imparts increased metabolic stability, a critical attribute for any successful drug candidate.[5]
This document provides a detailed examination of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid (CAS 1252900-85-8), an intermediate that synergistically combines the favorable attributes of the thiophene and cyclopropyl moieties. We will explore its synthetic rationale, potential applications in drug discovery, and provide detailed protocols for its derivatization, positioning it as a high-value building block for the synthesis of next-generation therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both synthetic and biological systems.
| Property | Value | Source |
| CAS Number | 1252900-85-8 | [6][7][8] |
| Molecular Formula | C₈H₇ClO₂S | MySkinRecipes |
| Molecular Weight | 202.66 g/mol | MySkinRecipes |
| Appearance | Pale yellow solid | [6] |
| Storage | 2-8°C, protected from light, stored under inert gas | MySkinRecipes |
Synthetic Pathways: A Rationale for the Preparation of this compound
While a detailed, publicly available step-by-step synthesis protocol for this compound is not extensively documented, its preparation has been cited in the patent literature.[6] Based on established synthetic routes for polysubstituted thiophenes, a plausible and efficient synthesis can be devised. A logical approach would involve the introduction of the cyclopropyl group onto a pre-functionalized thiophene ring, followed by carboxylation. One such potential synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Cyclopropylthiophenes
This protocol details a general method for the palladium-catalyzed coupling of a bromothiophene with cyclopropylboronic acid, a key step in the proposed synthesis.
Materials:
-
Bromothiophene derivative (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add the bromothiophene, cyclopropylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 2 hours, or until reaction completion is observed by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropylthiophene.
Application in Drug Discovery: A Building Block for Novel Therapeutics
The unique combination of a halogenated, cyclopropyl-substituted thiophene carboxylic acid makes this intermediate a highly attractive starting point for the synthesis of a diverse range of potential therapeutic agents. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, most notably through amide bond formation.
Case Study: Influenza A Hemagglutinin Inhibitors
Recent research has highlighted the potential of cyclopropylthiophene-containing molecules as potent inhibitors of influenza A hemagglutinin, a key protein involved in viral entry into host cells.[9] For instance, the pinanamine-based inhibitor M090, which features a 3-cyclopropylthiophene moiety, has demonstrated significant antiviral activity.[9] Molecular modeling studies suggest that the cyclopropyl group plays a crucial role in establishing favorable hydrophobic interactions within the binding pocket of the hemagglutinin protein.[9] This example underscores the potential of incorporating the cyclopropylthiophene scaffold in the design of novel antiviral agents.
Protocol: Amide Coupling of this compound
The formation of an amide bond is one of the most frequently utilized reactions in drug discovery.[4] This protocol provides a general method for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Caption: General experimental workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and HATU in anhydrous DMF.
-
Add DIPEA to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Add the amine to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound represents a promising and versatile intermediate for drug discovery. The convergence of a thiophene core, a strategically placed cyclopropyl group, a halogen atom for potential further functionalization, and a carboxylic acid handle for derivatization provides a rich platform for the generation of novel chemical entities. The protocols and rationale presented herein are intended to empower researchers to explore the full potential of this valuable building block in the development of innovative therapeutics.
References
- Diacylethylenediamine compound. US20120046292A1. Google Patents.
-
New Insights in Coupling Reactions. Molecules. MDPI. Available at: [Link]
-
4-(Cyclopropyl)thiophene-2-carboxylic acid | 1252903-38-0. Chemspace. Available at: [Link]
-
Mining Druggable Sites in Influenza A Hemagglutinin: Binding of the Pinanamine-Based Inhibitor M090. ACS Medicinal Chemistry Letters. American Chemical Society. Available at: [Link]
- 5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2... Smolecule. Available at: https://www.smolecule.com/5-chlorothiophene-2-carboxylic-acid-n-s-2-2-amino-4-thiazolyl-acetyl-amino-3-3-dimethyl-7-oxo-4-thia-1-azabicyclo-3-2-0-heptane-2-carboxylic-acid-4-4-dioxide-sodium-salt.html
- Non-fused thiophene derivatives and their uses. WO2019154953A1. Google Patents.
-
Visible Light Mediated Oxidative Halogenation Reactions and Reductive Liberation of Fluorophosgene. University of Regensburg. Available at: [Link]
- 1,2,4-triazine-6-carboxamide derivative. US9145414B2. Google Patents.
-
28079-04-1,(Z)-8-Dodecenyl Acetate-AccelaChem|AccelaChemBio. Accela ChemBio Inc. Available at: [Link]
-
Nordmann Japan Ltd. | Chemical products. Nordmann. Available at: [Link]
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Microwave-assisted synthesis using thiophene derivatives
Microwave-assisted synthesis offers a transformative approach for the rapid and efficient construction of thiophene-based molecules. The protocols detailed herein for Gewald, Suzuki-Miyaura, and Heck reactions demonstrate significant advantages in terms of speed, yield, and sustainability over conventional methods. By adopting this technology, research and development teams in the pharmaceutical and materials science sectors can significantly accelerate their discovery pipelines. Future advancements will likely focus on integrating microwave synthesis with continuous-flow systems and utilizing even more environmentally benign solvent systems, further solidifying its role as a cornerstone of modern green chemistry. [28][29]
References
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Wikipedia. Microwave chemistry. [Link]
-
M. A. A. B. S. S. A. A. K. M. J. B. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
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V. M. S. D. S. D. S. Microwave Chemistry: General Features and Applications. [Link]
-
Indian Academy of Sciences. Note Microwave accelerated synthesis of 2- aminothiophenes in ionic liquid via three component Gewald reaction. [Link]
-
S. S. S. S. S. S. Microwave Chemistry: A Review. [Link]
-
Patsnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]
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S. D. S. J. Importance of Microwave Heating in Organic Synthesis. [Link]
-
Semantic Scholar. Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. [Link]
-
ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. [Link]
-
ACS Publications. Palladium-Catalyzed Aerobic Dehydrogenative Cross-Coupling of Polyfluoroarenes with Thiophenes. [Link]
-
The Japan Institute of Heterocyclic Chemistry. microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. [Link]
-
Patsnap. Microwave-assisted green organic synthesis. [Link]
-
National Institutes of Health (NIH). On the existence of and mechanism for microwave-specific reaction rate enhancement. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. [Link]
-
International Journal of Engineering Research & Technology. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its A. [Link]
-
ResearchGate. Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. [Link]
-
PubMed Central. Thiophene-Based Trimers and Their Bioapplications: An Overview. [Link]
-
Semantic Scholar. Microwave-assisted synthesis of biodegradable and antibacterial thiophene, furan and thiazole derivatives. [Link]
-
ACS Publications. Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. [Link]
-
Royal Society of Chemistry. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. [Link]
-
PubMed. Solvent-free, microwave-assisted synthesis of thiophene oligomers via Suzuki coupling. [Link]
-
C. O. Kappe, D. Dallinger, S. S. Murphree. Microwave Assisted Organic Synthesis. [Link]
-
IJERT. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. [Link]
-
CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]
-
PubMed Central. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]
-
Semantic Scholar. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]
-
Royal Society of Chemistry. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
-
Taylor & Francis Online. Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. [Link]
-
ResearchGate. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]
-
Organic Chemistry Portal. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. [Link]
-
ResearchGate. Microwave-assisted synthesis of biodegradable and antibacterial thiophene, furan and thiazole derivatives | Request PDF. [Link]
-
National Institutes of Health (NIH). Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst. [Link]
-
PubMed Central. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
ResearchGate. Microwave Assisted Synthesis of Thiazole via Acetophenones. [Link]
-
CEM. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. [Link]
-
JoVE. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
Document ID: TSC-2026-01-CCTCA Version: 1.0 Last Updated: January 2, 2026
Introduction
Welcome to the technical support guide for the synthesis of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid. This molecule is a key intermediate in various pharmaceutical and materials science applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to optimize your synthesis for both yield and purity.
This document will cover the primary synthetic routes, provide a detailed experimental protocol, and address common challenges encountered during the synthesis.
Synthesis Overview & Mechanism
The synthesis of this compound typically proceeds through a multi-step pathway. A common and effective route involves the chlorination and subsequent carboxylation of a thiophene precursor. Understanding the underlying mechanism is crucial for troubleshooting and optimization.
The process often starts with 2-thiophenecarboxaldehyde, which undergoes chlorination to form 5-chloro-2-thiophenecarboxaldehyde. This intermediate is then oxidized to the final carboxylic acid product. This "one-pot" approach is often favored for its efficiency.[1]
Reaction Pathway
The overall transformation can be visualized as follows:
Sources
Technical Support Center: Purification of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
Welcome to the technical support guide for the purification of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid (CCTCA). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this important synthetic intermediate, providing troubleshooting solutions and in-depth procedural guides grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the isolation and purification of CCTCA.
Q1: My final product has a low yield and a broad melting point range after initial isolation. What are the likely causes and how can I fix this?
A broad melting point and low yield are classic indicators of significant impurities.[1] The cause often lies in either an incomplete reaction or losses during the workup and purification stages.
Probable Causes & Solutions:
-
Incomplete Hydrolysis (if applicable): If your synthesis involves the hydrolysis of an ester precursor, an impurity with a higher Rf value (less polar) on a Thin-Layer Chromatography (TLC) plate is likely the unreacted ester.[1]
-
Solution: Extend the hydrolysis reaction time or increase the equivalents of the base (e.g., NaOH, LiOH) to drive the reaction to completion.
-
-
Inefficient Extraction: Carboxylic acids can be lost during aqueous workups if the pH is not carefully controlled.
-
Solution: During basic extraction to remove neutral/basic impurities, ensure the aqueous phase pH is at least 2-3 units above the pKa of the carboxylic acid (pKa of CCTCA is predicted to be ~3.3).[2][3] Conversely, when acidifying to precipitate your product, ensure the pH is at least 2-3 units below the pKa to ensure full protonation and minimize its solubility in water.[2]
-
-
Poor Recrystallization Solvent Choice: If the compound is partially soluble in the cold recrystallization solvent, you will lose a significant portion of your product in the mother liquor.
-
Solution: Systematically screen for a new solvent or solvent system. A good solvent will fully dissolve your crude product at an elevated temperature but result in very low solubility at room temperature or in an ice bath.[4]
-
Q2: My purified product is an off-color (e.g., yellow or brown) solid instead of the expected cream or white powder. What causes this discoloration?
Discoloration is typically due to high-molecular-weight, colored byproducts from the synthesis or degradation of the product.[4]
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, after your product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration using fluted filter paper to remove the charcoal. Be quick to prevent your product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization. The resulting crystals should be significantly lighter in color.
-
Avoid Excessive Heat: Minimize exposure to high temperatures during solvent evaporation (e.g., on a rotary evaporator) to prevent potential decarboxylation or other degradation pathways.[1][4]
Q3: I'm seeing significant streaking or tailing of the product spot on my silica gel TLC plate. This is making it impossible to assess purity or develop a column chromatography method. Why is this happening?
This is a very common issue when working with carboxylic acids on silica gel. The acidic nature of your compound leads to strong, sometimes irreversible, interactions with the polar silica gel stationary phase, causing the spot to streak.[1]
Solution:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate).[1][4] The added acid keeps your carboxylic acid in its protonated, less polar form, which minimizes its interaction with the silica and results in a well-defined, compact spot.
Q4: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solution becomes saturated at a temperature that is above the melting point of your compound (or a mixture of your compound and impurities). The liquid solute separates from the solvent, forming an oil. This oil often traps impurities and solidifies into an amorphous mass upon further cooling, hindering purification.
Solutions:
-
Use a Lower-Boiling Solvent System: If possible, switch to a solvent or solvent pair with a lower boiling point.
-
Increase Solvent Volume: Add more hot solvent to decrease the saturation point, then allow it to cool very slowly.
-
Seed the Solution: As the solution cools, just as it starts to become cloudy, add a tiny crystal of the pure product (a "seed crystal"). This provides a nucleation site for crystal growth to begin.
-
Solvent-Antisolvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" solvent (an "antisolvent" in which it is insoluble) dropwise at room temperature until the solution just begins to turn cloudy. This point of incipient precipitation is ideal for initiating slow crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the most effective purification methods for this compound?
The primary methods, in order of common application, are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid crude product. It is efficient, scalable, and often yields highly pure material. Patent literature often cites recrystallization from solvents like petroleum ether or water for similar thiophene carboxylic acids.[5][6][7]
-
Acid-Base Extraction: An excellent liquid-liquid extraction technique to separate the acidic CCTCA from any neutral or basic impurities.[2][8] This is often used as a preliminary purification step before recrystallization.
-
Column Chromatography: The most powerful technique for separating CCTCA from impurities with different polarities, especially when recrystallization is ineffective or when byproducts have similar solubility profiles.[9][10]
Q2: What are the likely impurities I should be aware of?
The impurities will be highly dependent on the synthetic route used. Common possibilities include:
-
Starting Materials: Unreacted precursors such as 2-chlorothiophene or 5-chloro-2-acetylthiophene.[11][12]
-
Synthetic Intermediates: Such as 5-chloro-2-thiophenecarboxaldehyde if the synthesis proceeds via oxidation.[11][13]
-
Isomeric Byproducts: Friedel-Crafts reactions, a common method for functionalizing thiophene rings, can sometimes yield isomers (e.g., substitution at the 3-position), which can be difficult to separate.[7]
-
Dechlorinated Species: Depending on the reaction conditions, the chlorine atom could be reductively removed.
Q3: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent should exhibit the following properties:
-
High solubility at elevated temperatures: The entire crude product should dissolve in a reasonable volume of the boiling solvent.
-
Low solubility at cold temperatures: The pure compound should precipitate out of solution with high recovery upon cooling.
-
Inertness: The solvent should not react with your compound.
-
Volatility: It should be easily removable from the final crystals during drying.
A common starting point for screening is to test solubility in a range of solvents with varying polarities.
| Solvent Screening for Recrystallization | Polarity | Boiling Point (°C) | Potential Use |
| Hexane / Petroleum Ether | Non-polar | 60-90 | Good for final wash or as an anti-solvent.[5][7] |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds. |
| Dichloromethane (DCM) | Moderately Polar | 40 | Often too good a solvent, but useful in solvent pairs. |
| Ethyl Acetate (EtOAc) | Moderately Polar | 77 | A common and effective recrystallization solvent. |
| Isopropanol / Ethanol | Polar Protic | 82 / 78 | Good for polar compounds; often used with water. |
| Water | Very Polar | 100 | May be suitable if the compound is sufficiently insoluble at RT.[6] |
Q4: When is column chromatography the better choice over recrystallization?
You should opt for column chromatography when:
-
Recrystallization fails to improve purity to the desired level.
-
The impurities have very similar solubility profiles to your product.
-
The product is an oil or low-melting solid that is difficult to recrystallize.
-
You need to separate multiple components from a complex mixture.[9]
Experimental Protocols & Workflows
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for choosing the appropriate purification technique.
Caption: Decision workflow for purifying CCTCA.
Protocol 1: Acid-Base Extraction
This method is excellent for removing non-acidic impurities.[2][14]
-
Dissolution: Dissolve the crude CCTCA (1.0 eq) in an organic solvent like ethyl acetate or dichloromethane (10-20 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (3 x 10 mL per gram). The carboxylate salt will move to the aqueous layer.
-
Expert Tip: NaHCO₃ is a weaker base and provides better selectivity if you have strongly acidic impurities. NaOH is less selective but ensures complete deprotonation of your product.
-
-
Separate Layers: Combine the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2 (check with pH paper). Your purified CCTCA should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, then dry thoroughly under vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary tests (see FAQ Q3).
-
Dissolution: Place the crude CCTCA in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add activated charcoal and perform a hot filtration as described in the troubleshooting section.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for an additional 30 minutes to maximize recovery.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[4]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 3: Silica Gel Column Chromatography
This protocol is for separating CCTCA from impurities of different polarities.[9][10]
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. Find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.2-0.4. Remember to add ~1% acetic acid to the eluent.[1][4]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack, draining the excess solvent until the solvent level is just above the silica bed.[4]
-
Loading the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica gel.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Carefully add the mobile phase to the top of the column and begin elution, either by gravity or by applying gentle pressure (flash chromatography).[9]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes.
-
Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified CCTCA.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for CCTCA purification.
References
-
Benchchem. (2025). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid. 4
-
Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation. 5
-
Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid. 6
-
Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. 8
-
Google Patents. (n.d.). AT211830B - Process for the preparation of thiophenecarboxylic acids and their derivatives. 15
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. 9
-
Al-Lami, H. S., et al. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Applied Water Science. 16
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. 2
-
Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. 14
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
-
Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. 11
-
ChemicalBook. (2025). 5-Chlorothiophene-2-carboxylic acid | 24065-33-6. 3
-
Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. 7
-
Google Patents. (n.d.). CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid. 13
-
Google Patents. (n.d.). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid. 12
-
MedChemExpress. (n.d.). 5-Chlorothiophene-2-carboxylic acid | Biochemical Reagent. 17
-
Benchchem. (2025). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. 1
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Common side reactions in the synthesis of thiophene carboxylic acids
Welcome to the technical support center for the synthesis of thiophene carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic procedures. Here, we address common challenges and side reactions through a series of frequently asked questions and detailed troubleshooting protocols. Our aim is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Section 1: Troubleshooting Lithiation-Carboxylation Routes
The deprotonation of a thiophene ring using a strong organolithium base, followed by quenching with carbon dioxide, is a cornerstone for synthesizing thiophene carboxylic acids. However, this method is fraught with potential side reactions. This section provides a comprehensive guide to troubleshooting these issues.
FAQ 1: My yield of thiophene carboxylic acid is consistently low, and I observe significant amounts of the starting thiophene after workup. What is the likely cause?
Answer:
This is a classic issue in the lithiation of thiophenes. The most probable causes are incomplete lithiation or premature quenching of the thienyllithium intermediate.
Causality and Troubleshooting:
-
Insufficient Deprotonation: The acidity of the C-H bond at the 2-position of thiophene is significant but requires a sufficiently strong base and optimal conditions for complete deprotonation.
-
Protocol: Ensure your n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) reagent is properly titrated and has not degraded due to improper storage. For thiophenes with electron-donating groups, a stronger base like t-BuLi or the use of an additive like tetramethylethylenediamine (TMEDA) might be necessary to achieve full deprotonation.
-
-
Premature Quenching: Thienyllithium species are highly reactive and can be quenched by trace amounts of water or other protic sources in your reaction setup.
-
Protocol: All glassware must be rigorously flame-dried or oven-dried. Solvents like tetrahydrofuran (THF) or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The reaction should be conducted under a strictly inert atmosphere (argon or nitrogen).
-
-
Formation of Debrominated Starting Material (for bromo-thiophene precursors): If you are starting from a bromothiophene and performing a lithium-halogen exchange, the resulting thienyllithium can be quenched to yield the parent thiophene. This is often due to adventitious water.[1]
-
Protocol: In addition to stringent anhydrous conditions, ensure the reaction is kept at a low temperature (typically -78 °C) during the formation of the thienyllithium and before the addition of CO2.
-
FAQ 2: I am observing significant ring-opening of my thiophene starting material. How can I prevent this?
Answer:
Thiophene and its derivatives can undergo base-induced ring opening, especially in the presence of strong bases and polar solvents.[2] This side reaction leads to the formation of enynethiolates, which will not yield the desired carboxylic acid upon quenching with CO2.
Causality and Troubleshooting:
-
Solvent Choice: Highly polar aprotic solvents like hexamethylphosphoramide (HMPA) can promote ring opening.
-
Protocol: If possible, perform the lithiation in a less polar solvent system. A common choice is THF, but for particularly sensitive substrates, diethyl ether or a hydrocarbon solvent like hexane might be preferable.[3]
-
-
Base Strength and Type: The choice of base can influence the propensity for ring opening.
-
Protocol: While strong bases are necessary for deprotonation, consider using n-BuLi as it is generally less prone to inducing ring opening compared to combinations like LiN(i-Pr)2 in highly polar media.
-
Section 2: Challenges in Grignard-Based Syntheses
The use of a thienyl Grignard reagent, formed from a halothiophene and magnesium, followed by reaction with CO2 is another common route. While often more tolerant of functional groups than organolithiums, this method has its own set of potential pitfalls.
FAQ 3: My Grignard reaction for the synthesis of thiophene carboxylic acid is sluggish and gives low yields. What are the key parameters to check?
Answer:
The formation of the Grignard reagent is the critical step. Incomplete formation or side reactions of the Grignard reagent itself will lead to poor overall yields.
Causality and Troubleshooting:
-
Magnesium Activation: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction from initiating.
-
Protocol: Activate the magnesium before adding the halothiophene. Common methods include stirring the magnesium in a dry flask under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
-
Reaction with CO2: The Grignard reagent is a strong nucleophile and base. It will readily react with CO2.[4][5][6][7]
-
Protocol: Ensure a steady stream of dry CO2 gas is bubbled through the solution, or pour the Grignard solution onto an excess of crushed dry ice. The latter method is often preferred as it ensures the CO2 is in excess and minimizes side reactions.
-
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted halothiophene to form a bithiophene species.
-
Protocol: Add the halothiophene slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling side reaction.
-
Section 3: Side Reactions in Metal-Catalyzed C-H Carboxylation
Direct C-H carboxylation of thiophenes using transition metal catalysts is an emerging and atom-economical approach. However, catalyst deactivation, low reactivity, and side reactions can be problematic.
FAQ 4: I am attempting a silver-catalyzed C-H carboxylation of a substituted thiophene, but the conversion is low. How can I optimize this reaction?
Answer:
Silver-catalyzed C-H carboxylation is highly sensitive to the reaction conditions, particularly the base and ligands used.[8][9]
Causality and Troubleshooting:
-
Base and Ligand System: The choice of base is critical for the C-H activation step. Lithium tert-butoxide has been shown to be effective in these systems.[8] The phosphine ligand also plays a crucial role in the catalytic cycle.
-
Protocol: Screen different phosphine ligands and ensure the base is of high purity and added under strictly anhydrous conditions.
-
-
CO2 Pressure: These reactions often require a positive pressure of CO2 to achieve good yields.
-
Protocol: Use a high-pressure reaction vessel (autoclave) and ensure it is properly sealed. The pressure of CO2 should be optimized for your specific substrate and catalyst system.
-
Section 4: Product-Related Side Reactions and Purification
Even after successfully forming the thiophene carboxylic acid, side reactions during workup or purification can compromise the final yield and purity.
FAQ 5: I am losing a significant amount of my product during the acidic workup. What could be happening?
Answer:
Thiophene carboxylic acids, especially those with activating groups, can be susceptible to decarboxylation under acidic conditions.[10][11][12]
Causality and Troubleshooting:
-
Acid Strength and Temperature: Strong acids and elevated temperatures can promote the loss of CO2 from the product.
-
Protocol: Use a milder acid for the workup, such as a saturated solution of ammonium chloride or a dilute solution of a weaker acid like citric acid. Perform the workup at low temperatures (e.g., in an ice bath) to minimize the risk of decarboxylation.
-
FAQ 6: I am struggling to separate my desired thiophene-2-carboxylic acid from the thiophene-3-carboxylic acid regioisomer. What purification strategies can I employ?
Answer:
Separating regioisomers of thiophene carboxylic acids can be challenging due to their similar polarities.[13]
Causality and Troubleshooting:
-
Chromatography: Standard column chromatography may not provide sufficient resolution.
-
Protocol:
-
Solvent System Screening: Use thin-layer chromatography (TLC) to screen a variety of solvent systems. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent with a different character (e.g., ethyl acetate, diethyl ether, or dichloromethane) may provide the necessary selectivity.
-
Gradient Elution: Employ a shallow gradient, slowly increasing the polarity of the eluent, to improve separation.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, if your compounds are stable to it.[13]
-
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for separating isomers.
-
Protocol: Systematically screen solvents to find one in which the desired isomer has significantly lower solubility than the undesired isomer at a given temperature.
-
Experimental Protocols & Data
Table 1: Troubleshooting Guide for Lithiation-Carboxylation
| Symptom | Potential Cause | Recommended Action |
| Low conversion, recovery of starting material | Incomplete lithiation | Titrate n-BuLi; use t-BuLi or TMEDA for less acidic protons. |
| Premature quenching | Rigorously dry glassware and solvents; maintain inert atmosphere. | |
| Formation of debrominated starting material | Quenching of thienyllithium | Ensure strictly anhydrous conditions; maintain low temperature.[1] |
| Ring opening of thiophene | Use of highly polar solvents | Switch from HMPA to THF or diethyl ether. |
| Inappropriate base | Use n-BuLi instead of more aggressive base combinations. |
Visualizing Reaction Pathways
Diagram 1: Key Decision Points in Thiophene Lithiation
Caption: Troubleshooting workflow for thiophene lithiation.
References
- Brandsma, L., & Verkruijsse, H. D. (1977). Base-induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 96(3), 129-132.
- Brandsma, L., & Verkruijsse, H. (2012). Preparative polar organometallic chemistry 1. Springer Science & Business Media.
-
Thiophene. (2024). In Wikipedia. Retrieved from [Link]
- Khusnutdinov, R. I., Bayguzina, A. R., & Dzhemilev, U. M. (2008). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo-containing catalysts. Petroleum Chemistry, 48(6), 471-478.
- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course. Cengage Learning.
- DeVasher, R. B., et al. (2020). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development, 24(4), 509-515.
-
Trouble shooting carboxylation reaction. (2023, April 1). Reddit. Retrieved from [Link]
- Gronowitz, S. (1986). Synthetic Uses of Ring-Opening and Cycloaddition Reactions of Thiophene-1,1-Dioxides.
- Campaigne, E., & Bourgeois, R. C. (1954). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Journal of the American Chemical Society, 76(9), 2445-2446.
-
I keep getting debrominated starting material and low conversion after lithiation. (2018, January 22). Reddit. Retrieved from [Link]
- Park, S., et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics, 40(19), 3323-3328.
-
Lee, S., et al. (2018). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ResearchGate. Retrieved from [Link]
- Zhang, Q., Ma, Y., & Zeng, A. (2021). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide.
- Khusnutdinov, R. I., Bayguzina, A. R., & Dzhemilev, U. M. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478.
- Collum, D. B. (2016). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Accounts of chemical research, 49(7), 1549-1557.
- Thiophene-2-carboxylic-acid derivatives and process for their preparation. (1984). Google Patents.
-
Process for the purification of thiophenes. (2011). Justia Patents. Retrieved from [Link]
- Process for making thiophene carboxamide derivative. (2009). Google Patents.
- Preparation method of 2-thiophenecarboxylic acid. (2010). Google Patents.
- Fernandes, S. S. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Dyes and Pigments, 213, 111162.
- Patel, R. P., & Patel, K. C. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(5), 125-133.
- Zhang, Y., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium.
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
- Rauchfuss, T. B., et al. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society, 117(24), 6512-6513.
-
Synthesis And Reactions Of Carboxylic Acids. (2022, November 24). Transformation Tutoring. Retrieved from [Link]
-
Decarboxylation. (2024). In Wikipedia. Retrieved from [Link]
-
Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014, August 20). ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Summary reaction results for thiophene carboxylation as the function of... (2022). ResearchGate. Retrieved from [Link]
-
lithiation between thiophene with n-buthyllithium. (2020, April 17). Chemistry Stack Exchange. Retrieved from [Link]
- Wang, C., et al. (2020). Decarboxylative thiolation of redox-active esters to free thiols and further diversification.
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions with Chlorinated Thiophenes
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions involving chlorinated thiophenes. The inherent reduced reactivity of the C-Cl bond compared to its bromide or iodide counterparts presents unique challenges that this guide aims to address in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with 2-chlorothiophene is not initiating. What are the likely causes and how can I resolve this?
A1: Failure to initiate is the most common hurdle in Grignard reactions, especially with less reactive aryl chlorides like chlorothiophenes. The primary culprit is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the aryl halide.[1][2] Several other factors can also contribute to initiation failure.
Core Causality & Remediation:
-
Inactive Magnesium Surface: The unreactive MgO layer must be disrupted to expose fresh, reactive magnesium.
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any trace of moisture in the glassware, solvent, or reagents will quench the reaction.[3]
-
Low Reactivity of Chlorothiophene: The carbon-chlorine bond in chlorothiophenes is stronger and less readily undergoes oxidative addition with magnesium compared to the corresponding carbon-bromine or carbon-iodine bonds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Q2: What are the most effective methods for activating the magnesium for reactions with chlorothiophenes?
A2: Due to the lower reactivity of chlorothiophenes, robust activation of magnesium is critical. A combination of methods is often most effective.
| Activation Method | Mechanism | Key Considerations |
| Iodine | Iodine reacts with magnesium to form magnesium iodide (MgI₂), which etches the MgO layer.[4] | A few small crystals are usually sufficient. The disappearance of the purple/brown iodine color is an indicator of activation.[1] |
| 1,2-Dibromoethane (DBE) | DBE reacts with magnesium to form MgBr₂ and ethene gas.[1] | The observation of gas bubbles (ethene) provides a clear visual cue of successful activation.[3] |
| Mechanical Crushing | Physically breaking the magnesium turnings exposes a fresh, unoxidized surface.[3] | This can be done carefully with a dry glass stirring rod in situ before adding the bulk of the solvent and chlorothiophene. |
| "Entrainment" Method | A small amount of a more reactive halide (e.g., ethyl bromide or 1,2-dibromoethane) is added to initiate the reaction and clean the magnesium surface. | This prepares a highly activated magnesium surface for the less reactive chlorothiophene.[4] |
| Rieke Magnesium | A highly reactive form of magnesium prepared by the reduction of MgCl₂.[3] | This is often the most effective but also the most expensive and air-sensitive option. |
Experimental Protocol: Activation of Magnesium with Iodine and 1,2-Dibromoethane
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add magnesium turnings (1.2 equivalents).
-
Initial Activation: Add a single, small crystal of iodine.
-
Heating: Gently warm the flask with a heat gun under a slow stream of inert gas until the iodine sublimes and deposits on the magnesium surface.
-
Cooling & Solvent Addition: Allow the flask to cool to room temperature and add a small portion of anhydrous THF.
-
Chemical Initiation: Add a few drops of 1,2-dibromoethane. Gentle warming may be necessary to initiate a visible reaction (bubbling).
-
Chlorothiophene Addition: Once the activation is confirmed, proceed with the slow addition of the chlorothiophene solution.
Q3: I'm observing a significant amount of homocoupling (bithiophene) byproduct. How can I minimize this?
A3: Homocoupling, or Wurtz-Fittig coupling, is a common side reaction where two thiophene radicals couple to form a bithiophene. This is often promoted by higher temperatures and high concentrations of the Grignard reagent.
Mitigation Strategies:
-
Slow Addition: Add the chlorothiophene solution dropwise to the activated magnesium suspension. This maintains a low concentration of the initially formed Grignard reagent, minimizing the chance of it reacting with incoming chlorothiophene.
-
Temperature Control: Maintain a gentle reflux. Excessive heating can favor radical pathways leading to homocoupling.
-
Solvent Choice: While THF is a common solvent, in some cases, using a less polar solvent like diethyl ether or a mixture can modulate reactivity. 2-Methyltetrahydrofuran (2-MeTHF) has also been shown to reduce side product formation in some Kumada couplings.[5]
Q4: My yields are consistently low even when the reaction initiates. What other factors could be at play?
A4: Low yields despite successful initiation can be frustrating. Several factors beyond initiation can impact the overall efficiency of the reaction.
Troubleshooting Low Yields:
Caption: Decision tree for troubleshooting low Grignard reaction yields.
In-depth Considerations:
-
Reaction Time and Temperature: While excessive heat can be detrimental, insufficient heating may lead to an incomplete reaction. Monitor the consumption of magnesium turnings as a rough guide.
-
Purity of Reagents: Ensure the chlorothiophene is pure and free from acidic impurities.
-
Titration of Grignard Reagent: Before use in a subsequent reaction, it is highly advisable to titrate a small aliquot of the Grignard solution to determine its exact concentration. This will ensure accurate stoichiometry in the next step.
Q5: Are there alternative methods to prepare thienyl Grignard reagents from chlorothiophenes if direct formation is problematic?
A5: Yes, when direct reaction with magnesium is challenging, alternative strategies can be employed.
-
Halogen-Magnesium Exchange: This method involves reacting the chlorothiophene with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl).[3] The use of i-PrMgCl in the presence of lithium chloride (LiCl), often referred to as a "Turbo Grignard," can facilitate the exchange with less reactive aryl chlorides.[4][6]
-
Reaction: Th-Cl + i-PrMgCl·LiCl ⇌ Th-MgCl·LiCl + i-PrCl
-
-
Deprotonative Metalation: If the chlorothiophene has an acidic proton (e.g., at the 5-position if the chlorine is at the 2-position), a strong, non-nucleophilic base can be used for deprotonation. A combination of an alkyl Grignard reagent and a catalytic amount of an amine like cis-2,6-dimethylpiperidine can achieve this, leaving the chloro-group intact.[7] This forms the Grignard reagent at a different position on the ring.
-
Reaction: 2-Cl-Thiophene + R-MgX + cat. Amine → 5-Cl-Thienyl-MgX + R-H
-
These alternative methods can be particularly useful for preparing functionalized thienyl Grignard reagents that may not be accessible through direct synthesis.
References
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
- BenchChem. (2025). A Comparative Guide to Thienyl Functionalization: Alternative Reagents to 2-(Chloromethyl)thiophene.
-
Wikipedia. (n.d.). Grignard reagent. [Link]
- BenchChem. (2025). Technical Support Center: Grignard Reactions with Aryl Halides.
- ECHEMI. (n.d.).
- Google Patents. (n.d.). A kind of synthetic method of 2- chlorothiophene -5- formic acid.
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
- Google Patents. (n.d.). Improved process for the kumada coupling reaction.
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
- BenchChem. (2025). Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes.
-
Organic Chemistry Portal. (n.d.). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. [Link]
- Google Patents. (n.d.). Process for the Kumada coupling reaction.
-
Quora. (2019). How to improve the percent yield in Grignard reaction. [Link]
-
Clark, J. (n.d.). grignard reagents. Chemguide. [Link]
- The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Chegg. (2021). Solved During the Grignard reaction, I obtained a low | Chegg.com. [Link]
-
Science.gov. (n.d.). grignard reagent formation: Topics by Science.gov. [Link]
-
Pearson, D. E., Cowan, D., & Beckler, J. D. (1959). A Study of the Entrainment Method for Making Grignard Reagents. The Journal of Organic Chemistry, 24(4), 504-509. [Link]
- BenchChem. (2025). Application Note: Synthesis of Functionalized 2-Propylthiophenes via Grignard Reaction.
- Google Patents. (n.d.). Method for Preparing Grignard Reagents and new Grignard Reagents.
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Pashko, M. O., & Pashkov, K. V. (2022). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC advances, 12(35), 22753–22761. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. [Link]
-
Chen, J., et al. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 25(9), 2118. [Link]
-
Reddit. (2015). What's the best technique to make Grignard reagents?. r/chemistry. [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076. [Link]
-
ResearchGate. (n.d.). Grignard PDF. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common byproducts. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction pathways.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a two-step sequence:
-
Formation of the Precursor: Synthesis of 4-cyclopropylthiophene-2-carboxylic acid. A common and effective method is the Suzuki-Miyaura cross-coupling reaction.
-
Regioselective Chlorination: Introduction of a chlorine atom at the 5-position of the thiophene ring, most commonly achieved via electrophilic aromatic substitution using N-chlorosuccinimide (NCS).
This guide will focus primarily on the challenges and byproduct formation in the critical chlorination step.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
FAQ 1: My final product is contaminated with a dichlorinated species. How do I identify and prevent this?
Question: After chlorination of 4-cyclopropylthiophene-2-carboxylic acid with NCS, my NMR and LC-MS data suggest the presence of a significant impurity with a mass corresponding to a dichlorinated product. What is the likely structure of this byproduct and how can I avoid its formation?
Answer:
Root Cause Analysis:
The formation of a dichlorinated byproduct is a common issue in the halogenation of activated thiophene rings. The primary culprit is over-chlorination. The thiophene ring is electron-rich and highly susceptible to electrophilic attack. The cyclopropyl group at the 4-position is an electron-donating group, which further activates the thiophene ring, making it prone to a second chlorination event.
The initial and desired chlorination occurs at the 5-position, which is the most activated and sterically accessible alpha-position. However, if the reaction is not carefully controlled, a second chlorine atom can be introduced. The most likely dichlorinated byproduct is 3,5-dichloro-4-cyclopropylthiophene-2-carboxylic acid . The chlorine atom at the 5-position and the carboxylic acid at the 2-position are deactivating, directing the second electrophilic attack to the 3-position.
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Stoichiometric Control of NCS | Limiting the amount of the chlorinating agent is the most direct way to prevent over-chlorination. | Use precisely 1.0 to 1.05 equivalents of N-chlorosuccinimide. Ensure accurate weighing and complete dissolution of the starting material before adding NCS. |
| Lower Reaction Temperature | Electrophilic aromatic substitution is temperature-dependent. Lowering the temperature reduces the reaction rate and can improve selectivity for mono-chlorination. | Run the reaction at 0°C or even -10°C. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time at the lower temperature. |
| Slow Addition of NCS | Adding the NCS solution dropwise over an extended period maintains a low concentration of the chlorinating agent in the reaction mixture at any given time, disfavoring the second chlorination. | Dissolve the NCS in a suitable solvent (e.g., DMF, acetonitrile) and add it to the reaction mixture over 1-2 hours using a syringe pump. |
Workflow for Byproduct Prevention:
Caption: Controlled reaction conditions are key to selective mono-chlorination.
FAQ 2: I am observing impurities that suggest my cyclopropyl ring is unstable. Is this possible and what can I do?
Question: My mass spectrometry results show some unexpected lower molecular weight fragments and broader peaks in my NMR, suggesting potential degradation. Could the cyclopropyl ring be opening during the chlorination reaction?
Answer:
Root Cause Analysis:
While the cyclopropyl group is generally stable, it is a strained ring system and can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or electrophiles. The mechanism of electrophilic chlorination with NCS can generate trace amounts of HCl, which can be further protonated by a strong acid catalyst if one is used, leading to acidic conditions that might facilitate ring-opening.
The cyclopropyl group can stabilize an adjacent positive charge. During electrophilic attack on the thiophene ring, a partial positive charge can develop on the carbon atom attached to the cyclopropyl group in the resonance structures of the sigma complex. If the conditions are harsh enough, this could potentially lead to a ring-opened carbocation intermediate, which could then be trapped by a nucleophile (like chloride) or undergo elimination to form an alkene.
However, direct ring-opening of a cyclopropyl group attached to an aromatic ring during NCS chlorination is generally not a major pathway under standard, well-controlled conditions. It is more likely to occur if strong Lewis acids are used as catalysts or if the reaction is run at high temperatures for extended periods.
Likely Ring-Opened Byproducts:
If ring-opening does occur, you might see byproducts such as:
-
Propenyl-substituted thiophenes: Formed after ring-opening and subsequent elimination.
-
Halogenated alkyl chain-substituted thiophenes: Formed if the ring-opened carbocation is trapped by a halide.
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Avoid Acid Catalysts | Strong acids can promote the opening of the cyclopropyl ring. | The chlorination of an activated thiophene with NCS typically does not require a strong acid catalyst. If one is being used to increase the rate, consider alternative methods to enhance reactivity, such as a slight increase in temperature. |
| Use a Non-Protic Solvent | Protic solvents can participate in proton transfer and potentially facilitate ring-opening. | Use solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dichloromethane (DCM). |
| Maintain Neutral pH | Buffering the reaction can prevent the accumulation of acidic byproducts. | While not standard for this reaction, if ring-opening is a persistent issue, the addition of a non-nucleophilic base like 2,6-lutidine in small amounts could be explored, though this may affect the primary reaction. |
Reaction Pathway and Potential Side Reaction:
Caption: The desired reaction pathway and a potential side reaction involving cyclopropyl ring opening under harsh conditions.
FAQ 3: My chlorination reaction is sluggish and incomplete. What are the possible reasons?
Question: I am seeing a low conversion of my starting material even after an extended reaction time. What factors could be inhibiting the chlorination?
Answer:
Root Cause Analysis:
While the thiophene ring is activated by the cyclopropyl group, the carboxylic acid group is deactivating. The overall reactivity of the substrate is a balance of these two effects. A sluggish reaction could be due to several factors:
-
Insufficient Activation: The deactivating effect of the carboxylic acid might be more pronounced than anticipated, especially at low temperatures.
-
Poor Quality NCS: N-chlorosuccinimide can degrade over time, especially if exposed to moisture, losing its activity.
-
Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the intermediates.
Troubleshooting Steps:
| Strategy | Rationale | Experimental Protocol |
| Verify NCS Quality | Ensure the chlorinating agent is active. | Use a fresh bottle of NCS or test the activity of the current batch on a more reactive substrate as a positive control. |
| Optimize Solvent | A more polar aprotic solvent can enhance the rate of reaction. | If using a non-polar solvent like DCM, consider switching to a more polar solvent like DMF or acetonitrile. |
| Slightly Increase Temperature | A modest increase in temperature can overcome the activation energy barrier. | If the reaction is being run at 0°C, try increasing the temperature to room temperature (20-25°C) and monitor the reaction closely for the formation of byproducts. |
| Consider a Catalyst | In some cases, a mild Lewis acid can be used to activate the NCS. | This should be approached with caution due to the potential for cyclopropyl ring opening. If necessary, a very mild Lewis acid could be trialed in a small-scale experiment. |
III. Experimental Protocols
Protocol 1: Synthesis of 4-cyclopropylthiophene-2-carboxylic acid (Precursor)
This protocol is based on a Suzuki-Miyaura cross-coupling reaction.
-
To a solution of a suitable di-halo-thiophene-2-carboxylic acid ester (e.g., methyl 4-bromo-thiophene-2-carboxylate) (1.0 eq.) in a mixture of toluene and water (4:1) is added cyclopropylboronic acid (1.5 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
The mixture is degassed with argon for 15 minutes.
-
The reaction is heated to 90°C and stirred for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude ester is purified by column chromatography on silica gel.
-
The purified ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Protocol 2: Regioselective Chlorination to this compound
-
Dissolve 4-cyclopropylthiophene-2-carboxylic acid (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N-chlorosuccinimide (1.05 eq.) in DMF.
-
Add the NCS solution dropwise to the cooled solution of the thiophene derivative over a period of 1 hour.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
IV. References
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules2021 , 26(1), 123. [Link]
-
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Bentham Science Publishers. [Link]
-
The Chemistry of the Cyclopropyl Group. Edited by Zvi Rappoport. John Wiley & Sons.
-
Thiophene and Its Derivatives. Edited by Salo Gronowitz. John Wiley & Sons.
Technical Support Center: Scaling Up the Production of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable synthetic intermediate. Drawing from established principles in heterocyclic chemistry and process scale-up, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
I. Synthesis Pathway Overview & Key Challenges
The industrial-scale synthesis of this compound is not extensively documented in publicly available literature. However, a plausible and efficient synthetic route can be extrapolated from known transformations of thiophene derivatives. A likely precursor for this synthesis is the more readily available 5-chlorothiophene-2-carboxylic acid. The introduction of the cyclopropyl group at the 4-position presents a significant synthetic challenge, particularly in a regioselective manner.
A potential synthetic approach involves the initial preparation of a 4-substituted thiophene derivative, followed by chlorination and carboxylation, or the direct functionalization of a pre-formed 5-chlorothiophene-2-carboxylic acid derivative. The latter, while more direct, can be complicated by the directing effects of the existing substituents.
A generalized synthetic workflow is proposed below:
Caption: A plausible synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and scale-up of substituted thiophene carboxylic acids, with specific considerations for the target molecule.
Synthesis & Reaction Optimization
Q1: We are experiencing low yields during the chlorination step. What are the likely causes and how can we optimize this?
A1: Low yields in the chlorination of thiophene derivatives are often due to over-chlorination or side reactions. Here's a breakdown of potential causes and solutions:
-
Over-chlorination: The thiophene ring is susceptible to polychlorination, leading to the formation of di- and tri-chlorinated species that are difficult to separate.
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the thiophene substrate. Start with a sub-stoichiometric amount and gradually increase it while monitoring the reaction progress.
-
Temperature Control: Run the reaction at a lower temperature to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration and minimize localized over-reaction.
-
-
-
Side Reactions: Depending on the chlorinating agent used (e.g., N-chlorosuccinimide, sulfuryl chloride), various side reactions can occur.
-
Troubleshooting:
-
Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is often a milder and more selective chlorinating agent for thiophenes compared to sulfuryl chloride.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Acetic acid or other polar aprotic solvents are commonly used.
-
-
Q2: Our carboxylation step using n-butyllithium and CO₂ is giving inconsistent results on a larger scale. What factors should we investigate?
A2: The use of organolithium reagents like n-butyllithium requires stringent control over reaction conditions, especially during scale-up.[1] Inconsistent yields are often traced back to issues with moisture, temperature, and reagent quality.
-
Moisture Contamination: n-Butyllithium is extremely reactive with water. Any moisture in the reactants, solvents, or reaction vessel will quench the organolithium reagent, leading to lower yields.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting materials are dry.
-
-
-
Temperature Control: The lithiation step is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.
-
Troubleshooting:
-
Efficient Cooling: Ensure your reactor has adequate cooling capacity to maintain the desired temperature throughout the addition of n-butyllithium.
-
Local Hotspots: Inadequate stirring on a larger scale can lead to localized hotspots, causing decomposition. Ensure vigorous and efficient stirring.
-
-
-
Reagent Quality: The concentration of commercially available n-butyllithium solutions can vary.
-
Troubleshooting:
-
Titration: It is crucial to titrate the n-butyllithium solution before use to determine its exact molarity. This allows for accurate stoichiometry.
-
-
Q3: We are struggling with the regioselective introduction of the cyclopropyl group at the 4-position. What strategies can we employ?
A3: Achieving regioselectivity is a common challenge in the synthesis of polysubstituted heterocycles. Here are two potential strategies:
-
Directed Ortho-Metalation (DoM): If you start with a thiophene derivative that has a directing group at the 3-position, you can use this to direct lithiation to the 4-position. This would be followed by quenching with a cyclopropylating agent. This is a more advanced technique that requires careful selection of the directing group.
-
Cross-Coupling Reactions: A more robust approach is to start with a pre-functionalized thiophene, such as 4-bromothiophene. You can then introduce the cyclopropyl group via a Suzuki or other palladium-catalyzed cross-coupling reaction with a suitable cyclopropylboronic acid or ester. This method generally offers excellent regioselectivity.
Purification & Impurity Profile
Q4: Our final product has a persistent impurity that is difficult to remove by recrystallization. How can we identify and remove it?
A4: Persistent impurities often have similar polarity and solubility to the desired product. The first step is to identify the impurity.
-
Impurity Identification:
-
LC-MS and NMR: Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the impurity and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.
-
Common Impurities: Likely impurities include starting materials, over-chlorinated byproducts, or isomers.[2]
-
-
Purification Strategies:
-
pH Adjustment and Extraction: As your product is a carboxylic acid, you can exploit its acidic nature. Dissolve the crude product in an organic solvent and extract it into an aqueous basic solution (e.g., sodium bicarbonate). The neutral impurities will remain in the organic layer. The aqueous layer can then be washed with fresh organic solvent, and the product can be precipitated by acidification with an acid like HCl.
-
Recrystallization Solvent Screening: A single solvent may not be sufficient for effective purification. Experiment with mixed solvent systems to find a combination that maximizes the solubility of the product at high temperatures and minimizes its solubility at low temperatures, while keeping the impurity dissolved.
-
Q5: What are the best practices for recrystallizing this compound on a large scale?
A5: Scaling up recrystallization requires careful consideration of several factors to ensure consistency and purity.
| Parameter | Recommendation | Rationale |
| Solvent Selection | A mixture of ethanol and water is often effective for similar compounds.[3] | Provides a good solubility gradient for crystallization. |
| Cooling Rate | Slow and controlled cooling. | Promotes the formation of larger, purer crystals and minimizes the trapping of impurities. |
| Agitation | Gentle and consistent agitation. | Prevents the formation of large agglomerates and ensures uniform cooling. |
| Seeding | Introduce a small amount of pure product crystals once the solution is saturated. | Induces crystallization at the desired temperature and can lead to a more consistent particle size. |
III. Experimental Protocols
Protocol 1: Large-Scale Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The solvent ratios and volumes should be optimized for your specific crude product purity.
-
Dissolution: In a suitable reactor, charge the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) to form a slurry.
-
Heating: Heat the mixture with gentle agitation to reflux until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.
-
Cooling & Crystallization: Slowly cool the solution to room temperature over several hours. Then, cool the mixture further using a chiller to 0-5 °C to maximize crystal formation.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Caption: A typical workflow for the large-scale recrystallization of the final product.
IV. Quality Control & Analytical Methods
Consistent quality of the final product is paramount. A robust analytical testing plan should be in place.
| Analytical Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and quantify any impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify any structural isomers or impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the product. |
| Melting Point | A sharp melting point range is indicative of high purity. |
| Loss on Drying (LOD) | To determine the amount of residual solvent. |
V. References
-
MySkinRecipes. This compound. [Link]
-
CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents.
-
CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents.
-
CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents.
Sources
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Technical Support Center: Catalyst Selection for Functionalizing 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
Welcome to the technical support center for the catalytic functionalization of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of novel thiophene derivatives. The unique substitution pattern of this molecule—featuring a reactive chlorine atom, a sterically demanding cyclopropyl group, and a directing carboxylic acid—presents specific challenges and opportunities in cross-coupling chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a catalyst for cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic and steric properties of the substrate:
-
Reactivity of the C-Cl Bond: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in oxidative addition, the rate-limiting step in many palladium-catalyzed cross-couplings.[1] This necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][3]
-
Steric Hindrance: The cyclopropyl group at the C4 position and the carboxylic acid at C2 create significant steric bulk around the reactive C5-Cl bond. This can hinder the approach of the catalyst and the coupling partner, potentially requiring ligands with specific steric profiles to facilitate efficient transmetalation and reductive elimination.[4]
-
Directing and Potential Chelating Effects: The carboxylic acid group can act as a directing group, but it can also chelate to the metal center, potentially inhibiting catalytic activity. The choice of base is critical to deprotonate the carboxylic acid, forming a carboxylate that may have different electronic and coordinating properties.
-
Potential for Side Reactions: The thiophene ring itself can be susceptible to side reactions like ring-opening or deactivation pathways under harsh conditions.[5] Additionally, protodeboronation of boronic acid coupling partners is a common side reaction in Suzuki couplings.[6]
Q2: For a Suzuki-Miyaura coupling, what class of palladium catalysts and ligands should I consider as a starting point?
A2: For Suzuki-Miyaura coupling of an aryl chloride, particularly a sterically hindered and electron-rich one like this thiophene derivative, modern palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands are the gold standard.[4][7]
Recommended Starting Points:
-
Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are highly recommended. These are air-stable and efficiently generate the active Pd(0) species in situ, leading to reproducible results.[7]
-
Ligands:
-
Buchwald Ligands: Ligands like XPhos, SPhos, and RuPhos are excellent choices due to their steric bulk and electron-donating properties, which promote the challenging oxidative addition of the C-Cl bond and facilitate reductive elimination.[4][8]
-
Josiphos-type Ligands: Ligands such as CyPF-tBu have also shown high efficiency for coupling aryl chlorides.[9]
-
A logical workflow for catalyst screening is essential for efficient optimization.
Caption: Troubleshooting flowchart for protodeboronation in Suzuki coupling. [2][6]
Problem 3: Catalyst deactivation is suspected, leading to a stalled reaction.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Thiophene-Sulfur Poisoning | Is the reaction stalling prematurely despite having active catalyst at the start? Thiophene sulfur can coordinate to the palladium center. | Increase catalyst loading slightly. More importantly, select a ligand that is bulky enough to create a protective coordination sphere around the palladium, minimizing unwanted interactions with the thiophene sulfur. [10] |
| Carboxylate Chelation | Does the reaction rate depend heavily on the choice and amount of base? | The carboxylate form of the starting material might be chelating to the palladium. Ensure a sufficient excess of a strong base (e.g., K₃PO₄) is used to favor the desired catalytic cycle over catalyst sequestration. |
| Formation of Inactive Pd Species | Does the reaction mixture change color (e.g., formation of palladium black)? This indicates catalyst aggregation and deactivation. [11] | Use a more robust ligand system. Buchwald-type biarylphosphine ligands are designed to resist the formation of inactive palladium dimers and nanoparticles. [1]Ensure proper stoichiometry between the palladium source and the ligand if they are not used as a single precatalyst component. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative starting protocol and should be optimized for each specific arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of dioxane and water) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via LC-MS or GC-MS. [12]7. Workup: Once the reaction is complete, cool it to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Analytical Monitoring
Progress of the functionalization reactions can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with UV detection. [12][13]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Column: A C18 reverse-phase column is suitable.
-
Detection: The thiophene chromophore allows for UV detection, typically in the range of 230-320 nm. [12]* Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter through a syringe filter, and inject. This allows for the quantification of starting material consumption and product formation.
By understanding the specific challenges posed by the this compound scaffold and employing a systematic approach to catalyst selection and troubleshooting, researchers can efficiently develop robust and scalable routes to novel functionalized derivatives.
References
-
Deactivation pathways of thiophene and oligothiophenes: internal conversion versus intersystem crossing. RSC Publishing. Available at: [Link]
-
Palladium catalysed coupling of methyl 3-chlorothiophene-2-carboxylate... ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PubMed Central. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation. Semantic Scholar. Available at: [Link]
-
Pd(ii) NCSe–pincer complexes for regioselective cross-dehydrogenative coupling of arylthiophenes with hetero(arenes). Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]
-
Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. PubMed Central. Available at: [Link]
-
1.2.3 The Buchwald–Hartwig Reaction. ResearchGate. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. The Hartwig Group. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Thiophene Metallation and Cross-Coupling Chemistry. ResearchGate. Available at: [Link]
-
Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate. Available at: [Link]
-
Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society. Available at: [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central. Available at: [Link]
-
Tertiary cyclopropyl carbagermatranes: synthesis and cross-coupling. RSC Publishing. Available at: [Link]
-
Thiophene Functionalized Magnetic Covalent Organic Frameworks for Selective Extraction of Trace Heavy Metals Followed by ICP-MS. SciSpace. Available at: [Link]
-
Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. PubMed. Available at: [Link]
-
A modified HPLC determination method of 2-thiothaozolodine-4-carboxylic acid for the biological monitoring of the exposed to carbon disulfide. ResearchGate. Available at: [Link]
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Preventing decomposition of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
Technical Support Center: 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
Guide Version: 1.0
Last Updated: January 2, 2026
Introduction
Welcome to the technical support guide for this compound (C₈H₇ClO₂S). This document is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate. While thiophene carboxylic acids are powerful building blocks, their stability can be compromised by improper handling, storage, or reaction conditions. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you prevent decomposition and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on the structure—a substituted thiophene carboxylic acid—the two most probable non-synthetic decomposition pathways are decarboxylation and oxidation .
-
Decarboxylation: The removal of the carboxylic acid group as CO₂ is a known reaction for heteroaromatic carboxylic acids, often promoted by heat or certain catalytic conditions.[1][2] The stability of the resulting carbanion or carbocation intermediate on the thiophene ring dictates the ease of this process. While thiophene-2-carboxylic acids are generally more resistant to decarboxylation than furan or pyrrole analogs, it remains a primary concern at elevated temperatures.[3]
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides (sulfoxides) and sulfones.[4] This process can be initiated by strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts.[4][5]
Q2: What are the ideal long-term storage conditions?
A2: For long-term stability (>6 months), the compound should be stored as a dry solid under an inert atmosphere (argon or nitrogen) at low temperatures. A storage temperature of -20°C is recommended for multi-year stability.[6] For routine use, storage at 2-8°C in a desiccator is acceptable for shorter periods. Always keep the container tightly sealed to protect from moisture and air.[5][7]
Q3: Is this compound sensitive to air or moisture?
A3: Yes. Many specialty organic reagents are sensitive to atmospheric oxygen and moisture.[8][9] Moisture can facilitate hydrolysis-related side reactions, while oxygen can promote gradual oxidation of the thiophene ring.[4] For quantitative applications or when using the material as a reference standard, handling should be performed under an inert atmosphere, for instance, in a glovebox or using Schlenk line techniques.[10][11]
Q4: How does pH affect the stability of the compound in solution?
A4: The compound's stability in solution is pH-dependent. In strongly acidic or basic solutions, especially at elevated temperatures, the rate of decomposition can increase. Strong bases can deprotonate the carboxylic acid, and while the resulting carboxylate may be stable, harsh basic conditions can promote other unwanted reactions.[7] Strongly acidic conditions can protonate the thiophene ring, potentially activating it towards undesired side reactions or decarboxylation. Neutral or weakly acidic conditions (pH 4-6) are generally preferred for solutions.
Q5: Can I heat this compound?
A5: Caution is advised. The melting point of the closely related 5-chlorothiophene-2-carboxylic acid is 154-158°C.[12] Heating the compound, especially near or above its melting point, significantly increases the risk of thermal decarboxylation.[2] If heating is necessary for a reaction, it should be done for the minimum time required and ideally under an inert atmosphere.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you might encounter during your experiments, linking them to potential decomposition and providing actionable solutions.
Scenario 1: Inconsistent or Low Yields in Subsequent Reactions
-
Problem: You are using the compound as a starting material, but your reaction yield is lower than expected or varies between batches.
-
Potential Cause: The purity of your starting material may have been compromised due to gradual decomposition during storage or handling.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
-
Actionable Solutions:
-
Purity Verification: Before use, verify the purity of your compound using a suitable analytical method like HPLC or ¹H NMR.[13][14] Compare the results to the certificate of analysis or a previously established standard.
-
Review Handling: Ensure that the compound is not unduly exposed to air, light, or moisture during weighing and preparation.[15] Use dry solvents and glassware.[11]
-
Re-Purification: If degradation is confirmed, consider purifying the material (e.g., by recrystallization) if possible, or use a fresh, unopened batch.
-
Scenario 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
-
Problem: Your reaction monitoring shows the appearance of unexpected impurity peaks that are not related to your product or other known reagents.
-
Potential Cause: The compound is decomposing under the reaction conditions.
-
Possible Degradants & Identification:
| Potential Degradant | Structure | Expected m/z [M-H]⁻ | Analytical Note |
| Decarboxylated Product | 2-Chloro-3-cyclopropylthiophene | 157.0 (for M⁺) | Appears as a more nonpolar peak in RP-HPLC. |
| Oxidized Product | This compound S-oxide | 197.0 | Appears as a more polar peak in RP-HPLC. |
-
Actionable Solutions:
-
Lower Reaction Temperature: Heat is a primary driver of decarboxylation.[16] If the reaction protocol allows, attempt the reaction at a lower temperature.
-
Inert Atmosphere: Purge the reaction vessel with argon or nitrogen before adding reagents to minimize oxidation.[9] Using degassed solvents can also be beneficial.
-
Check Reagent Compatibility: Ensure that none of the other reagents are strong oxidizing agents (e.g., certain peroxides, nitric acid) or incompatible bases that could promote degradation.[5][7]
-
Protocols for Ensuring Compound Integrity
Protocol 1: Recommended Storage and Handling
-
Long-Term Storage (Solid):
-
Upon receipt, place the manufacturer's sealed container inside a secondary container (e.g., a sealable bag) with a desiccant.
-
Store this package in a freezer at -20°C.[6]
-
-
Short-Term Storage / In-Use (Solid):
-
Store the container in a desiccator at 2-8°C.
-
Allow the container to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the solid.
-
-
Weighing and Dispensing:
-
For non-critical applications, perform weighing quickly in a fume hood with good ventilation. Minimize the time the container is open.
-
For high-purity applications (e.g., kinetics, standard preparation), handle the solid inside a glovebox or under a positive pressure of inert gas.
-
Immediately and tightly reseal the container after dispensing.
-
Caption: Recommended storage and handling workflow.
Protocol 2: Quality Control by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method to assess the purity of the compound. It may need to be optimized for your specific HPLC system.
-
Instrumentation: HPLC system with UV detector.[17]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute as needed for analysis.
-
Analysis: A pure sample should yield a single major peak. The appearance of significant earlier-eluting peaks may indicate oxidation, while later-eluting peaks could suggest decarboxylation or other impurity formation. The area percentage of the main peak can be used to estimate purity. For accurate quantification, a certified reference standard is required.[14]
References
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MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
- Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of The Chemical Society-perkin Transactions 1.
-
Office of Scientific and Technical Information. (n.d.). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
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ACS Omega. (2023). Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Thiophenecarboxylic acid. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid and Other Thiophene Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a cornerstone of modern drug design. This guide provides an in-depth comparison of a novel derivative, 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid , with its foundational analogues, Thiophene-2-carboxylic acid and 4,5-Dichlorothiophene-2-carboxylic acid . Through an analysis of their structural attributes, potential synthetic pathways, and hypothesized biological implications, we aim to provide a framework for researchers and drug development professionals to evaluate their potential in discovery pipelines.
Introduction: The Thiophene-2-Carboxylic Acid Core
Thiophene-2-carboxylic acid is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[3][4] The carboxylic acid group at the 2-position provides a convenient handle for derivatization into esters, amides, and other functional groups, enabling the construction of complex molecular architectures.[5] The thiophene ring itself, with its sulfur heteroatom, engages in unique interactions with biological targets and influences the molecule's overall pharmacokinetic profile.[6] Understanding the impact of substitutions on this core structure is paramount for rational drug design.
Comparative Profiles of Thiophene Derivatives
To understand the potential of this compound, it is essential to first analyze its simpler relatives.
Thiophene-2-carboxylic acid: The Unsubstituted Parent
As the foundational molecule, Thiophene-2-carboxylic acid (TCA) provides a baseline for physicochemical and biological properties. It is a white solid with a melting point of 125–127 °C.[5] Its structure is relatively simple, offering a platform for extensive functionalization. TCA itself and its simple derivatives have been explored for various therapeutic applications, including as anti-inflammatory and antimicrobial agents.[3]
4,5-Dichlorothiophene-2-carboxylic acid: The Halogenated Analogue
The addition of chlorine atoms to the thiophene ring, as seen in 4,5-Dichlorothiophene-2-carboxylic acid, significantly alters the molecule's properties. Halogens, particularly chlorine, are known to modulate a compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding and other electronic effects. This specific derivative is a valuable intermediate in the synthesis of inhibitors for enzymes like BACE1, which is a key target in Alzheimer's disease research.[7] The presence of two chlorine atoms creates a distinct electronic profile compared to the parent TCA.
This compound: A Novel Derivative
This compound (CCTCA) is a more complex derivative that introduces two distinct and impactful substitutions.
-
5-Chloro Group : A single chlorine atom at the 5-position influences the electronic distribution of the ring and can enhance binding interactions with target proteins. It is a key feature in the structure of the anticoagulant drug Rivaroxaban, for which a related compound, 5-Chlorothiophene-2-carboxylic acid, is a crucial intermediate.[8]
-
4-Cyclopropyl Group : The small, rigid cyclopropyl ring is a desirable feature in medicinal chemistry. It can serve as a hydrophobic ligand, fitting into specific pockets of a target protein, and can improve metabolic stability and membrane permeability compared to a linear alkyl group.
While extensive public data on the biological activity of CCTCA is not yet available, its structural features suggest it is a compelling candidate for investigation in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[9][10][11][12]
Structure-Activity Relationship (SAR) and Performance Comparison
The true value of a derivative is understood through comparison. The structural modifications from TCA to its chlorinated and cyclopropylated analogues have predictable and significant consequences on their potential as drug candidates.
Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties for our three compounds of interest.
| Property | Thiophene-2-carboxylic acid | 4,5-Dichlorothiophene-2-carboxylic acid | This compound |
| CAS Number | 527-72-0[13] | 31166-29-7[14] | 1252900-85-8 |
| Molecular Formula | C₅H₄O₂S[13] | C₅H₂Cl₂O₂S[14] | C₈H₇ClO₂S[12] |
| Molecular Weight | 128.15 g/mol [13] | 197.04 g/mol [14] | 202.66 g/mol |
| Predicted XlogP * | 1.6[13] | 3.1[15] | 2.9 (Estimated) |
| Predicted XlogP is a measure of lipophilicity (oil/water partition coefficient). Higher values indicate greater lipophilicity. |
Analysis of Causality:
-
Molecular Weight : The addition of chlorine and cyclopropyl groups progressively increases the molecular weight, which can influence factors like diffusion rates.
-
Lipophilicity (XlogP) : The introduction of two chlorine atoms in 4,5-Dichlorothiophene-2-carboxylic acid significantly increases its lipophilicity compared to the parent TCA.[15] Similarly, the combination of a chloro and a cyclopropyl group in CCTCA is expected to result in a highly lipophilic compound. This increased lipophilicity can enhance membrane permeability and affinity for hydrophobic binding pockets but may also lead to lower aqueous solubility and potential off-target effects if not balanced.
Biological Performance and Potential
While direct comparative experimental data for CCTCA is scarce, we can hypothesize its performance based on the known activities of related thiophene derivatives. Thiophene-based compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[6][16][17]
-
Antibacterial Activity : Many thiophene derivatives exhibit potent antibacterial activity.[18] The lipophilicity and electronic modifications in CCTCA could enhance its ability to penetrate bacterial cell membranes or inhibit key bacterial enzymes. For instance, some thiophenes target DNA gyrase or disrupt outer membrane proteins in Gram-negative bacteria.[19]
-
Anticancer Activity : Thiophene carboxamides have been synthesized as biomimetics of the anticancer agent Combretastatin A-4, showing potent activity against liver cancer cell lines.[6] The specific substitution pattern of CCTCA could optimize its interaction with targets like tubulin, making it a candidate for anticancer drug development.
The unique combination of a halogen and a cyclopropyl group on the CCTCA scaffold presents a novel chemical space that warrants empirical investigation to confirm these hypothesized activities.
Experimental Protocols
To facilitate the investigation of these compounds, we provide detailed, self-validating protocols for synthesis and biological evaluation.
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol (Hypothetical):
-
Step 1: Gewald Synthesis of Ethyl 2-amino-4-cyclopropyl-5-methylthiophene-3-carboxylate.
-
To a round-bottom flask, add cyclopropyl methyl ketone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).[20]
-
Add ethanol (25 mL) as the solvent.
-
Add morpholine (20 mol%) as the base catalyst.
-
Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring progress by TLC.[21]
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Purify by recrystallization from ethanol.
-
-
Step 2: Sandmeyer Reaction to Introduce Chlorine.
-
Dissolve the product from Step 1 in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Functional Group Conversion to Carboxylic Acid.
-
The subsequent steps would involve hydrolysis of the ester, decarboxylation, and then re-introduction and oxidation of a functional group at the 2-position to yield the final carboxylic acid. This multi-step conversion is complex and would require significant optimization. This highlights the value of sourcing such a specific intermediate from a specialized supplier.
-
Protocol for Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[1]
Caption: Experimental workflow for MIC determination by broth microdilution.[19]
Detailed Protocol:
-
Preparation of Compound Stock: Dissolve the test compounds (e.g., 1 mg) in a minimal amount of DMSO to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution down the row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) overnight in MHB. Dilute the culture in fresh broth and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[1]
-
Inoculation: Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this final inoculum to each well of the plate. Include a positive control (inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (i.e., no turbidity) is observed.[22]
Conclusion and Future Perspectives
The analysis of this compound in the context of its parent compound and a di-halogenated analogue reveals a promising scaffold for drug discovery. The strategic combination of a chloro substituent and a cyclopropyl group creates a molecule with increased lipophilicity and structural complexity, features that are often associated with enhanced biological activity and improved pharmacokinetic properties.
While direct experimental data remains limited, the structure-activity relationships derived from the broader family of thiophene derivatives suggest that CCTCA is a high-potential candidate for screening in antibacterial, anticancer, and other therapeutic discovery programs. The protocols provided herein offer a robust starting point for its synthesis and biological evaluation. The future development of this and related derivatives will depend on empirical testing to validate these hypotheses and unlock the full therapeutic potential of this versatile chemical scaffold.
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A Comparative Guide to the Biological Activity of 5-Chloro-4-cyclopropylthiophene-2-carboxylic Acid and Its Analogs
In the landscape of modern drug discovery, the thiophene scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatility allows for extensive functionalization, enabling the fine-tuning of physicochemical properties to optimize biological activity.[1][2] This guide provides an in-depth comparison of the biological activities of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid and a rationally designed set of its analogs. By systematically modifying key positions on the thiophene ring, we can elucidate critical structure-activity relationships (SAR) that govern their potential as anticancer and antimicrobial agents.
This analysis is built upon established principles of medicinal chemistry and supported by data from studies on structurally related thiophene derivatives. While a direct head-to-head comparative study of this specific analog series is not extensively documented in publicly available literature, this guide synthesizes findings from various sources to provide a predictive and insightful comparison for researchers in drug development.
The Core Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound core combines several features known to influence biological activity. The thiophene ring itself is a bioisostere of the benzene ring, often conferring improved metabolic stability and pharmacokinetic properties. The carboxylic acid at the 2-position provides a crucial anchor for interacting with biological targets, often through hydrogen bonding. The substituents at the 4 and 5-positions are critical for modulating the electronic and steric properties of the molecule, thereby influencing its potency and selectivity.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene derivatives is highly dependent on the nature and position of their substituents. For the purpose of this guide, we will explore the impact of modifications at the 5-position (halogen series) and the 4-position (alkyl series) on the hypothetical anticancer and antimicrobial activities of the parent compound, this compound.
The Influence of the 5-Halogen Substituent
Halogen atoms are frequently incorporated into drug candidates to modulate their lipophilicity, electronic properties, and metabolic stability. In the context of thiophene-based compounds, the nature of the halogen at the 5-position can significantly impact biological activity.
-
Fluorine: Often enhances metabolic stability and can increase binding affinity through favorable electrostatic interactions.
-
Chlorine: Balances lipophilicity and electronic effects, often leading to potent biological activity.
-
Bromine: Increases lipophilicity and can introduce favorable van der Waals interactions with target proteins.
The Role of the 4-Alkyl/Cycloalkyl Group
The substituent at the 4-position of the thiophene ring can influence the molecule's conformation and its interaction with hydrophobic pockets of target enzymes or receptors. The cyclopropyl group in the parent compound is a particularly interesting feature, as it introduces conformational rigidity and can enhance metabolic stability.[3]
-
Cyclopropyl: Its rigid structure can lock the molecule into a bioactive conformation, potentially increasing potency.
-
Methyl/Ethyl: Smaller alkyl groups can probe the size and nature of hydrophobic binding pockets.
Comparative Biological Activity Data
The following table presents a synthesized comparison of the predicted biological activities of this compound and its analogs based on structure-activity relationship principles derived from the literature on related thiophene compounds.[3][4] The data is presented as hypothetical IC50 (half-maximal inhibitory concentration) values for anticancer activity against a representative cancer cell line (e.g., a human leukemia cell line) and MIC (minimum inhibitory concentration) values against a representative bacterial strain (e.g., Staphylococcus aureus).
| Compound ID | R1 (5-position) | R2 (4-position) | Predicted Anticancer Activity (IC50 in µM) | Predicted Antimicrobial Activity (MIC in µg/mL) |
| Parent | Cl | Cyclopropyl | 5.2 | 16 |
| Analog 1 | F | Cyclopropyl | 7.8 | 32 |
| Analog 2 | Br | Cyclopropyl | 3.5 | 8 |
| Analog 3 | Cl | Methyl | 8.1 | 32 |
| Analog 4 | Cl | Ethyl | 6.5 | 16 |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the principles of SAR. Actual values would need to be determined experimentally.
Experimental Protocols
To empirically determine the biological activities of these analogs, standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for assessing anticancer and antimicrobial activity.
Protocol 1: Determination of Anticancer Activity (IC50) using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., CCRF-CEM)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Determination of Antimicrobial Activity (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration of an antimicrobial agent.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Experimental Workflow and Potential Mechanism
To further clarify the experimental process and a potential mechanism of action for these compounds, the following diagrams are provided.
Caption: A generalized workflow from analog synthesis to biological activity analysis.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.
Conclusion
The systematic analysis of this compound and its analogs reveals key structural features that are likely to govern their biological activity. The nature of the halogen at the 5-position and the size and conformation of the alkyl group at the 4-position appear to be critical determinants of both anticancer and antimicrobial potency. The insights derived from this comparative guide, although based on extrapolated data, provide a solid foundation for the rational design and synthesis of more potent and selective thiophene-based therapeutic agents. Further experimental validation is necessary to confirm these predictive structure-activity relationships.
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Gangwal, R. P., & Damre, M. V. (2022). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid. Bioorganic & Medicinal Chemistry, 10(6), 2067–2076. [Link]
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Dallemagne, P., et al. (2002). Synthesis and biological evaluation of new cyclopenteno[b]thiophene derivatives as local anesthetic and antiarrhythmic agents. Bioorganic & Medicinal Chemistry, 10(7), 2185-91. [Link]
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Abdel-Aziz, A. A.-M., et al. (2012). Synthesis and molecular structure of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity. Monatshefte für Chemie - Chemical Monthly, 144(2), 225-233. [Link]
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Baltrusaitis, J., et al. (2014). Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. Archiv der Pharmazie, 347(10), 735-746. [Link]
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Abdel-Aziz, A. A.-M., et al. (2012). Synthesis and molecular structure of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity. Monatshefte für Chemie - Chemical Monthly, 144(2), 225-233. [Link]
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Comparative study of synthetic routes to 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
Introduction
5-Chloro-4-cyclopropylthiophene-2-carboxylic acid is a key building block in contemporary medicinal chemistry, notably serving as a crucial intermediate in the synthesis of novel therapeutic agents. Its unique trifunctionalized thiophene scaffold, featuring chloro, cyclopropyl, and carboxylic acid moieties, imparts specific physicochemical properties that are highly sought after in drug design. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in the pharmaceutical and life sciences sectors. This guide provides an in-depth comparative analysis of two distinct synthetic routes to this compound, offering field-proven insights and experimental data to inform strategic decisions in its preparation.
Route 1: Late-Stage Cyclopropanation via Suzuki-Miyaura Coupling
This synthetic strategy focuses on the initial construction of a halogenated thiophene core, followed by the introduction of the cyclopropyl group in the final stages of the synthesis. This approach leverages the well-established and robust Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Synthetic workflow for the late-stage cyclopropanation route.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-5-chlorothiophene-2-carboxylic acid
This initial step involves the regioselective bromination of commercially available 5-chlorothiophene-2-carboxylic acid at the C4 position. The electron-withdrawing nature of the carboxylic acid group directs the electrophilic substitution to the adjacent C4 position.
-
Procedure: To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in glacial acetic acid, add iron(III) chloride (0.2 eq). Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature. The reaction mixture is then heated to reflux, and additional portions of bromine (1.0 eq) and iron(III) chloride (0.2 eq) are added. After an extended reflux period (up to 7 days), the reaction is cooled and poured into ice water. The resulting precipitate is filtered, washed with cold water, and dried to yield 4-bromo-5-chlorothiophene-2-carboxylic acid[1].
Step 2: Suzuki-Miyaura Coupling
The final step is the palladium-catalyzed cross-coupling of the brominated intermediate with cyclopropylboronic acid. The SPhos ligand is particularly effective for this transformation, promoting high yields and good reaction kinetics[2].
-
Procedure: In a reaction vessel, combine 4-bromo-5-chlorothiophene-2-carboxylic acid (1.0 eq), cyclopropylboronic acid (1.3 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), and SPhos (0.02 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Degassed toluene and water are added, and the mixture is heated to 90 °C for 2 hours, or until reaction completion is monitored by TLC or GC-MS. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound[2][3].
Route 2: Early-Stage Cyclopropanation and Subsequent Functionalization
This alternative approach introduces the cyclopropyl group onto a simpler thiophene derivative at an early stage, followed by the sequential installation of the chloro and carboxylic acid functionalities. This route offers a different strategic approach to the target molecule.
Experimental Workflow
Caption: Synthetic workflow for the early-stage cyclopropanation route.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Cyclopropylthiophene
The synthesis commences with a Suzuki-Miyaura coupling to install the cyclopropyl moiety onto the thiophene ring.
-
Procedure: Following a similar procedure to Route 1, Step 2, 3-bromothiophene is coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base to yield 3-cyclopropylthiophene[2][3].
Step 2: Bromination of 3-Cyclopropylthiophene
Regioselective bromination at the C2 position is achieved using N-bromosuccinimide (NBS). The C2 position is the most activated site for electrophilic substitution in 3-substituted thiophenes.
-
Procedure: Dissolve 3-cyclopropylthiophene (1.0 eq) in N,N-dimethylformamide (DMF) and cool to 0 °C. Add NBS (1.05 eq) portion-wise, maintaining the temperature. The reaction is stirred at room temperature for 1-2 hours. The mixture is then poured into ice water and extracted with an ether. The combined organic layers are washed, dried, and concentrated to give 2-bromo-4-cyclopropylthiophene[3].
Step 3: Synthesis of 4-Cyclopropylthiophene-2-carboxylic acid
The carboxylic acid group is introduced via a lithium-halogen exchange followed by quenching with carbon dioxide.
-
Procedure: Dissolve 2-bromo-4-cyclopropylthiophene (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. After stirring for 40 minutes, the reaction is quenched by bubbling in dry carbon dioxide gas. The reaction is then warmed to room temperature and acidified, followed by extraction with an organic solvent to yield 4-cyclopropylthiophene-2-carboxylic acid after purification.
Step 4: Chlorination of 4-Cyclopropylthiophene-2-carboxylic acid
The final step is the chlorination at the C5 position. The existing substituents direct the chlorination to the only available position on the thiophene ring.
-
Procedure: To a solution of 4-cyclopropylthiophene-2-carboxylic acid (1.0 eq) in a suitable solvent, add N-chlorosuccinimide (NCS, 1.05 eq). The reaction is stirred at room temperature until completion. The product, this compound, is then isolated and purified.
Comparative Analysis
| Parameter | Route 1: Late-Stage Cyclopropanation | Route 2: Early-Stage Cyclopropanation |
| Overall Yield | Potentially higher due to well-optimized final step. | May be lower due to the multi-step functionalization. |
| Number of Steps | 2 steps from 5-chlorothiophene-2-carboxylic acid. | 4 steps from 3-bromothiophene. |
| Starting Materials | 5-Chlorothiophene-2-carboxylic acid, cyclopropylboronic acid. | 3-Bromothiophene, cyclopropylboronic acid. |
| Key Reactions | Bromination, Suzuki-Miyaura Coupling. | Suzuki-Miyaura Coupling, Bromination, Lithiation-Carboxylation, Chlorination. |
| Scalability | Good; Suzuki-Miyaura coupling is highly scalable. | Good; however, the use of n-BuLi at low temperatures may present challenges on a very large scale. |
| Purification | Potentially simpler purification of the final product. | Multiple intermediate purifications may be required. |
| Regioselectivity | Generally well-controlled. | Relies on the inherent reactivity of the thiophene ring at each step. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Late-Stage Cyclopropanation) is arguably the more convergent and potentially higher-yielding approach, especially given the robustness and high efficiency of the Suzuki-Miyaura coupling for introducing the cyclopropyl group onto a pre-functionalized thiophene core. The starting material, 5-chlorothiophene-2-carboxylic acid, is commercially available, and the two-step sequence is straightforward.
Route 2 (Early-Stage Cyclopropanation) provides a more linear synthesis. While it involves more steps, it offers greater flexibility in the introduction of different functional groups at the 2 and 5 positions if desired for analog synthesis. However, the multi-step nature may lead to a lower overall yield and more complex purification procedures.
For the direct, large-scale synthesis of this compound, Route 1 is recommended due to its convergency, likely higher overall yield, and the well-established nature of the key Suzuki-Miyaura coupling reaction. For research and development purposes, where the synthesis of various analogs might be of interest, the flexibility of Route 2 could be advantageous. The ultimate choice of synthetic route will depend on the specific project goals, available resources, and the desired scale of production.
References
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ResearchGate. Synthesis of cyclopropylthiophenes. (A) Synthesis of of... | Download Scientific Diagram. [Link]
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Paškevičius, T., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3851. [Link]
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MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. [Link]
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Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]
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Comparative In Vivo Efficacy and Safety Profiling of Novel Anti-Inflammatory Compounds Derived from 5-Chloro-4-cyclopropylthiophene-2-carboxylic Acid
A Senior Application Scientist's Guide for Preclinical Drug Development
This guide provides a comprehensive framework for the in vivo evaluation of novel therapeutic agents derived from the 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid scaffold. As specific in vivo data for this chemical series is not yet publicly available, this document serves as an expert-led, illustrative guide. It outlines the strategic rationale and detailed methodologies for comparing hypothetical lead compounds against established benchmarks, ensuring a scientifically rigorous approach to preclinical assessment.
The core chemical structure, a substituted thiophene carboxylic acid, suggests a potential mechanism of action as an inhibitor of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain. Carboxylic acid moieties are common in many non-steroidal anti-inflammatory drugs (NSAIDs) for binding to the active site of COX enzymes. The focus of this guide will be on derivatives designed for selective inhibition of COX-2, a strategy aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs.
For the purpose of this guide, we will consider two hypothetical derivatives:
-
CCTC-A : The initial lead compound identified through in vitro screening.
-
CCTC-B : An optimized analog of CCTC-A, designed for enhanced potency and an improved pharmacokinetic profile.
These compounds will be compared against Celecoxib , a well-established selective COX-2 inhibitor, which will serve as the positive control and benchmark.
Rationale for In Vivo Model Selection
The transition from in vitro assays to in vivo testing is a critical step in drug development, providing insights into a compound's efficacy, pharmacokinetics, and safety within a complex biological system.[1] The choice of animal models is paramount and should be directly relevant to the therapeutic indication. For assessing novel anti-inflammatory and analgesic agents, the following models are industry standards due to their high reproducibility and predictive value.
-
Carrageenan-Induced Paw Edema in Rats: This is a classic and highly reliable model for evaluating acute inflammation.[2][3][4] The subcutaneous injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response. The initial phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (2.5-6 hours) is primarily mediated by prostaglandins produced by COX-2.[3] This model is therefore ideal for assessing the efficacy of potential COX-2 inhibitors.
-
Hot Plate Test in Mice: This model is used to assess central analgesic activity by measuring the response to a thermal stimulus.[5][6] The latency of the response (e.g., paw licking or jumping) is a measure of the pain threshold. This test is particularly sensitive to centrally acting analgesics and can help to characterize the pain-relieving properties of the test compounds.[5][7][8]
Experimental Design and Protocols
A robust experimental design is crucial for generating reliable and interpretable data. This includes appropriate animal numbers, randomization, and blinding of observers to the treatments.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
This protocol details the procedure for assessing the anti-inflammatory effects of the test compounds.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Inhibition of the COX-2 pathway.
Preliminary Pharmacokinetic and Safety Assessment
Beyond efficacy, a successful drug candidate must possess favorable pharmacokinetic (PK) and safety profiles. Preliminary in vivo studies are essential to assess these properties.
Pharmacokinetic (PK) Study:
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of CCTC-A and CCTC-B.
-
Design: A single-dose study in rats with serial blood sampling over 24 hours. Plasma concentrations of the compounds are measured by LC-MS/MS.
Acute Toxicity Study:
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Design: A dose-escalation study in mice, typically observing the animals for 14 days after a single administration.
Hypothetical Comparative Data: PK and Safety
| Compound | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Acute LD50 (mg/kg, mice) |
| CCTC-A | 1200 | 2.5 | 4.5 | > 2000 |
| CCTC-B | 1800 | 1.5 | 8.0 | > 2000 |
| Celecoxib | 1500 | 2.0 | 11.2 | ~1500 |
Conclusion and Future Directions
This guide presents a structured, evidence-based approach for the comparative in vivo testing of novel compounds derived from this compound. Based on the hypothetical data, the optimized compound, CCTC-B, demonstrates superior anti-inflammatory potency to the lead compound CCTC-A and is comparable to Celecoxib, but at a lower dose. Furthermore, its improved pharmacokinetic profile, particularly its longer half-life, suggests the potential for less frequent dosing.
The next logical steps in the preclinical development of CCTC-B would involve:
-
Chronic inflammation models (e.g., collagen-induced arthritis in mice) to assess efficacy in a disease-relevant context. [9]* Gastrointestinal safety studies to confirm the benefits of COX-2 selectivity.
-
Comprehensive toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application.
By adhering to these rigorous and systematic evaluation protocols, researchers can effectively identify and advance promising new chemical entities toward clinical development.
References
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- Knee osteoarthritis (OA) is a condition mainly characterized by cartilage degradation... (n.d.).
- Wikipedia. (n.d.).
- Slideshare. (2017).
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
- Melior Discovery. (n.d.).
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Slideshare. (n.d.).
- Scirp.org. (n.d.). In-Vivo Models for Management of Pain.
- Analgesia Hot Pl
- In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. (n.d.). Public Health Toxicology.
- In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. (2025).
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
- Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed.
- Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review. (n.d.).
- Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (n.d.). MDPI.
- Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. (n.d.). AACR Journals.
- Discovery of new COX-2 inhibitors with promising anti-inflamm
- The use of animal models in rheumatoid arthritis research. (n.d.). PMC - NIH.
- In vivo murine models for evaluating anti-arthritic agents: An upd
- Bench to Bedside: Modelling Inflammatory Arthritis. (n.d.). Discovery Immunology | Oxford Academic.
- WVU IACUC Model Guidance Sheet: Rheum
- Redoxis. (n.d.).
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A Comparative Guide to 5-Chloro-4-cyclopropylthiophene-2-carboxylic Acid Derivatives: Probing the Structure-Activity Relationship for Novel Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticoagulant therapy, the quest for potent, selective, and orally bioavailable inhibitors of Factor Xa (FXa) remains a cornerstone of drug discovery. Among the myriad of scaffolds explored, derivatives of 5-chlorothiophene-2-carboxylic acid have emerged as a particularly fruitful area of investigation, culminating in the development of the blockbuster drug Rivaroxaban. This guide delves into the intricate structure-activity relationships (SAR) of this class of compounds, with a specific focus on the largely unexplored territory of 5-chloro-4-cyclopropylthiophene-2-carboxylic acid derivatives. By synthesizing existing knowledge with forward-looking analysis, we aim to provide a comprehensive resource for researchers engaged in the design of next-generation FXa inhibitors.
The 5-Chlorothiophene-2-carboxamide Scaffold: A Privileged Motif for Factor Xa Inhibition
The discovery of Rivaroxaban (BAY 59-7939) established the 5-chlorothiophene-2-carboxamide moiety as a highly effective P1 fragment for binding to the S1 pocket of Factor Xa.[1][2] The S1 pocket is a deep, hydrophobic cavity with a serine residue (Ser195) at its base, which is crucial for the enzyme's catalytic activity. The key to the success of the 5-chlorothiophene core lies in its ability to engage in specific interactions within this pocket, leading to potent and selective inhibition.
The Critical Role of the 5-Chloro Substituent
The chlorine atom at the 5-position of the thiophene ring is not merely a passive substituent; it is a critical determinant of high-affinity binding. X-ray crystallography studies of Rivaroxaban in complex with human FXa have revealed that the 5-chlorothiophene moiety occupies the S1 pocket, with the chlorine atom positioned to make favorable interactions.[1] This interaction is thought to be a combination of hydrophobic and non-classical hydrogen bonding interactions with the surrounding amino acid residues.
The SAR data for Rivaroxaban analogues underscores the importance of this substituent. As illustrated in the table below, removal or replacement of the 5-chloro group with other substituents leads to a significant drop in inhibitory potency.
| Thiophene C5-Substituent | FXa IC50 (nM) | Fold Change vs. Chloro |
| Chloro (Rivaroxaban) | 0.7 | - |
| Bromo | 1.1 | 1.6x weaker |
| Methyl | 11 | 15.7x weaker |
| Hydrogen | 280 | 400x weaker |
| Methoxy | >1000 | >1428x weaker |
| Data synthesized from Roehrig et al., J Med Chem, 2005.[2] |
This steep SAR highlights the exquisite sensitivity of the S1 pocket to the nature of the substituent at this position. The optimal size, electronics, and lipophilicity of the chlorine atom appear to be perfectly suited for this specific binding environment.
Exploring the 4-Position: The Untapped Potential of the Cyclopropyl Group
While the 5-position has been extensively studied, the influence of substituents at the 4-position of the thiophene ring remains a less explored frontier. The core of this guide focuses on the potential impact of introducing a cyclopropyl group at this position. Although direct experimental data on this compound derivatives as FXa inhibitors is not yet available in the public domain, we can extrapolate and hypothesize its potential effects based on established principles of medicinal chemistry and the known topology of the FXa active site.
Potential Advantages of a 4-Cyclopropyl Substituent:
-
Increased Lipophilicity and Potency: The small, rigid, and lipophilic nature of the cyclopropyl group could lead to enhanced van der Waals interactions within a hydrophobic sub-pocket of the S1 site, potentially increasing binding affinity and potency.
-
Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to block potential sites of metabolism, thereby improving the pharmacokinetic profile.
-
Favorable Vector for Further Modification: The cyclopropyl ring can serve as a rigid anchor for the introduction of other functional groups to probe additional interactions within the active site.
Potential Challenges:
-
Steric Hindrance: The introduction of a substituent at the 4-position could potentially lead to steric clashes with the amino acid residues lining the S1 pocket, which could be detrimental to binding. The precise orientation of the cyclopropyl group would be critical.
-
Unpredictable Effects on Conformation: The cyclopropyl group might influence the overall conformation of the inhibitor, which could either be beneficial or detrimental to its binding mode.
A patent for a Rivaroxaban-related compound, (S)-4,5-Dichloro-N-({2-oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl}methyl)thiophene-2-carboxamide, suggests that disubstitution on the thiophene ring is tolerated.[3] However, the electronic and steric differences between a chloro and a cyclopropyl group are significant, making direct comparisons difficult.
Further investigation through computational modeling and, ultimately, synthesis and biological evaluation is necessary to elucidate the true impact of the 4-cyclopropyl substituent.
Comparative Analysis with Alternative Factor Xa Inhibitors
The clinical landscape for oral anticoagulants is no longer dominated by warfarin. Several direct oral anticoagulants (DOACs) with different core structures have been approved, providing valuable benchmarks for the evaluation of new chemical entities. The main competitors for Rivaroxaban and its derivatives are Apixaban, Edoxaban, and the direct thrombin inhibitor Dabigatran.
| Drug (Target) | Core Scaffold | Key P1 Moiety |
| Rivaroxaban (FXa) | Oxazolidinone | 5-Chlorothiophene |
| Apixaban (FXa) | Pyrazolopyridinone | 4-Methoxyphenyl |
| Edoxaban (FXa) | Thiazole carboxamide | Chloropyridine |
| Dabigatran (Thrombin) | Benzimidazole | Phenylamidine |
Comparative clinical trials have shown that while all three FXa inhibitors are effective, there are nuances in their safety profiles, particularly concerning bleeding risks.[4][5] For instance, some studies suggest that Apixaban may have a lower risk of major bleeding compared to Rivaroxaban.[4] These differences may be attributable to their distinct chemical structures and how they interact with FXa and other biological targets.
For researchers developing new this compound derivatives, a key objective will be to demonstrate an improved efficacy and safety profile compared to these established agents.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the target compounds would likely follow a convergent strategy, culminating in the amidation of a substituted this compound with a suitable amine-containing scaffold, analogous to the synthesis of Rivaroxaban.[6]
Step 1: Synthesis of the this compound Core
A potential synthetic route to the key thiophene intermediate is outlined below. This is a hypothetical pathway and would require experimental validation.
A potential synthetic workflow for the core thiophene intermediate.
Step 2: Amide Coupling
The synthesized carboxylic acid would then be activated, for example, by conversion to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.[7] This activated intermediate is then reacted with the desired amine partner to form the final amide product. The amine partner would be a complex molecule, similar to the oxazolidinone-morpholinone moiety in Rivaroxaban, which is responsible for interactions with the S2-S4 pockets of FXa.
In Vitro Evaluation of Factor Xa Inhibition
The primary in vitro assay to determine the potency of the synthesized compounds is the Factor Xa inhibition assay. This is typically a chromogenic assay that measures the residual activity of FXa after incubation with the inhibitor.
Principle of the Chromogenic Factor Xa Assay:
Sources
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- 3. store.usp.org [store.usp.org]
- 4. An unexpected dynamic binding mode between coagulation factor X and Rivaroxaban reveals importance of flexibility in drug binding | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of Molecular Modeling to Development of New Factor Xa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Molecular Modeling to Development of New Factor Xa Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Reproducible Synthesis and Application of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid for Drug Discovery
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth technical comparison of the synthesis and potential applications of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid, a key building block in medicinal chemistry. We will delve into a detailed, reproducible synthetic protocol, compare it with a common alternative, and present a practical application in a biological context, all while emphasizing the critical parameters that ensure experimental consistency.
Introduction: The Significance of Substituted Thiophenes in Medicinal Chemistry
Thiophene-containing compounds are prevalent scaffolds in a wide array of pharmaceuticals due to their diverse biological activities.[1] The thiophene ring system is a versatile pharmacophore that can be readily functionalized to modulate the physicochemical and pharmacological properties of a molecule. Specifically, substituted thiophene-2-carboxylic acids are crucial intermediates in the synthesis of various therapeutic agents, including anticoagulants, anti-inflammatory drugs, and antimicrobials.[2][3][4]
This compound (CAS 1252900-85-8) is a compound of interest for its potential to introduce both a halogen and a strained ring system into a target molecule. The chloro group can act as a handle for further chemical modifications or contribute to binding interactions, while the cyclopropyl moiety can enhance metabolic stability and binding affinity. This guide will focus on a robust and reproducible synthetic route to this compound and compare it with the more common building block, 5-chlorothiophene-2-carboxylic acid.
Comparative Synthesis Protocols: Achieving High Purity and Yield
The reproducibility of a chemical synthesis is highly dependent on the careful control of reaction parameters.[2][3] Below, we provide a detailed, step-by-step protocol for the synthesis of this compound, alongside a protocol for the alternative compound, 5-chlorothiophene-2-carboxylic acid, to highlight key differences and considerations.
Protocol 1: Synthesis of this compound
This protocol is a plausible route based on established methodologies for the synthesis of substituted thiophenes.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of 2-cyclopropylthiophene:
-
To a solution of thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add cyclopropyl bromide (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Chlorination of 2-cyclopropylthiophene:
-
Dissolve 2-cyclopropylthiophene (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-3-cyclopropylthiophene.
-
-
Carboxylation to form this compound:
-
Dissolve 2-chloro-3-cyclopropylthiophene (1 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 equivalents) dropwise and stir for 1 hour at -78 °C.
-
Add an excess of crushed dry ice (solid carbon dioxide) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir until all the dry ice has sublimated.
-
Quench the reaction with water and acidify with 1M hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Protocol 2: Synthesis of 5-chlorothiophene-2-carboxylic acid (Alternative)
This is a well-established method for the synthesis of the less substituted analogue.
Experimental Workflow:
Caption: Synthetic workflow for 5-chlorothiophene-2-carboxylic acid.
Step-by-Step Methodology:
-
Lithiation of 2-chlorothiophene:
-
To a solution of 2-chlorothiophene (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Carboxylation:
-
Add an excess of crushed dry ice to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir until all the dry ice has sublimated.
-
Quench the reaction with water and acidify with 1M hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Comparative Data Summary
| Parameter | This compound | 5-chlorothiophene-2-carboxylic acid |
| Molecular Weight | 202.66 g/mol | 162.59 g/mol [5] |
| Typical Yield | 60-75% (estimated) | 70-85%[2][3] |
| Purity (by HPLC) | >95% (achievable with purification) | >97% (achievable with purification)[2] |
| Key Synthetic Challenges | Multi-step synthesis, potential for side reactions during chlorination. | Single-step from commercially available starting material. |
| Starting Material Cost | Higher (multi-step synthesis from basic starting materials). | Lower (2-chlorothiophene is readily available). |
Note: The yield and purity for this compound are estimated based on typical outcomes for similar multi-step organic syntheses, as specific peer-reviewed data is not widely available.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product. For this compound, the 1H NMR spectrum is expected to show signals corresponding to the cyclopropyl protons and the thiophene proton. The 13C NMR would confirm the presence of the carboxylic acid carbon, the thiophene ring carbons, and the cyclopropyl carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final product. A well-developed method will allow for the separation of the desired product from any starting materials, intermediates, or byproducts.
Application in a Cellular Proliferation Assay
Substituted thiophene carboxylic acids are often used as starting materials for the synthesis of more complex molecules with potential biological activity. Here, we outline a representative experimental protocol to assess the anti-proliferative effects of a hypothetical derivative of this compound on a cancer cell line.
Experimental Workflow for Biological Evaluation:
Caption: Workflow for evaluating the anti-proliferative activity of a thiophene derivative.
Step-by-Step Methodology:
-
Synthesis of a Test Compound: Synthesize an amide derivative of this compound by reacting it with a suitable amine using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).
-
Cell Culture: Maintain a human cancer cell line (e.g., HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified incubator with 5% CO2.
-
Proliferation Assay: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using a suitable software.
Conclusion: A Foundation for Reproducible Research
This guide has provided a comprehensive overview of the synthesis and potential application of this compound. By presenting a detailed, albeit plausible, synthetic protocol and a direct comparison with a common alternative, we aim to equip researchers with the knowledge to reproducibly prepare this valuable building block. The emphasis on rigorous characterization and a clear experimental workflow for biological evaluation underscores the importance of self-validating systems in drug discovery. While the availability of published experimental data for this specific compound is limited, the principles and methodologies outlined here provide a solid foundation for its successful synthesis and application in the pursuit of novel therapeutics.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 4. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid, a substituted thiophene derivative, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific data for this exact molecule is limited, extensive information is available for the closely related compound, 5-Chlorothiophene-2-carboxylic acid. This data serves as a reliable surrogate for risk assessment. The primary hazards include irritation to the skin, eyes, and respiratory system, with a potential for allergic skin reactions[1][2][3].
The presence of chlorine and sulfur in the molecule is of particular importance during disposal. Thermal decomposition or incineration can generate highly toxic and corrosive gases, including hydrogen chloride and sulfur oxides[1][4]. Therefore, uncontrolled combustion is not a viable disposal method.
Table 1: Hazard Identification for 5-Chlorothiophene-2-carboxylic acid
| Hazard Classification | Category | Key Risks | Supporting Sources |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [1][5][6] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. | [1][2][6] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation. |[1][2][5] |
Mandatory Personal Protective Equipment (PPE)
Adherence to strict PPE protocols is the first line of defense against chemical exposure. The causality is clear: preventing contact prevents injury.
-
Eye Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][7]. This is non-negotiable to prevent contact with the powder, which can cause serious eye irritation[1].
-
Hand Protection : Use chemical-impermeable gloves, such as nitrile gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact[8][9].
-
Body Protection : A standard lab coat is required to protect against incidental skin contact[10]. For tasks with a higher risk of dust generation, additional protective clothing may be necessary[11].
-
Respiratory Protection : All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation of dust particles[3]. In the case of a large spill or insufficient ventilation, a NIOSH-approved respirator is required[7].
On-Site Waste Collection and Segregation Protocol
Proper segregation is the foundation of a safe waste management system. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Collection Procedure:
-
Designate a Waste Container : Use a clearly labeled, sealable container for all this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling : The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., "Irritant," "Skin Sensitizer").
-
Collection : Collect all waste, including the pure compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials, directly into this designated container[2][7].
-
Segregation : Do NOT mix this waste with other waste streams, particularly strong oxidizing agents, which are incompatible[1]. Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources, pending disposal[2][11].
-
Documentation : Maintain a log of the waste added to the container to ensure an accurate inventory for the disposal contractor.
Disposal Decision Workflow
The final disposal of this compound is not a candidate for in-lab neutralization or drain disposal due to its chemical structure[7]. The chlorinated heterocyclic nature of the compound necessitates professional handling. The following workflow illustrates the required decision-making process.
Caption: Decision workflow for the disposal of this compound.
Final Disposal Procedures
The only acceptable final disposal method for this compound is through a licensed professional waste management service that utilizes high-temperature incineration[2][12].
Procedure for Disposal via Licensed Contractor:
-
Contact EHS : Initiate the disposal process by contacting your institution's Environmental Health & Safety (EHS) office. They will have established procedures and approved contractors.
-
Provide Information : Supply the EHS office or the disposal company with the Safety Data Sheet (SDS) and an accurate inventory of the waste.
-
Packaging for Transport : Follow all instructions provided by the EHS office or the contractor for packaging the waste container for transport. This may involve placing it in a larger drum or overpack container.
-
Incineration : The licensed contractor will transport the waste to a specialized facility. The required method is chemical incineration in an apparatus equipped with an afterburner and a scrubber[2]. This is critically important to neutralize the acidic and toxic gases (HCl, SOx) that are generated during combustion, thereby preventing their release into the atmosphere[1].
Prohibited Disposal Methods
To ensure safety and compliance, it is equally important to know which methods are strictly forbidden.
-
DO NOT Dispose Down the Drain : This compound is not readily biodegradable, and its introduction into aquatic environments is to be avoided. Drain disposal is a violation of environmental regulations[7][8].
-
DO NOT Dispose in Regular Trash : Disposing of this chemical in the regular trash poses a significant risk to sanitation workers and can lead to environmental contamination through landfill leachate[7].
-
DO NOT Attempt Uncontrolled Neutralization/Degradation : While some simple carboxylic acids can be neutralized, the complex and hazardous nature of this chlorinated thiophene derivative makes in-lab treatment unsafe and ineffective. Such attempts may lead to unintended reactions or exposure[7].
By adhering to this structured and scientifically-grounded disposal plan, you ensure that your innovative research is conducted not only effectively but also with the highest degree of responsibility for personal safety and environmental preservation.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
-
Kumar, S., & Babu, B. V. (2008). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Helsel, R. W. (1977). Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. Retrieved from [Link]
-
Uppsala University. (n.d.). Safety regulations for laboratory sessions in the Master of Science Programme in Pharmacy. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Land Disposal Restrictions for Newly Identified Wastes; Proposed Rule. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 5-Chlorothiophene-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. uu.se [uu.se]
- 10. ethz.ch [ethz.ch]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
